Tetrahydrofuran, 2-(2-chloroethoxy)
Description
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Structure
3D Structure
Properties
CAS No. |
1004-31-5 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
2-(2-chloroethoxy)oxolane |
InChI |
InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8-6/h6H,1-5H2 |
InChI Key |
HWSKZKXGKIACEW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)OCCCl |
Canonical SMILES |
C1CC(OC1)OCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the proposed synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct synthesis reports for this specific molecule, this guide outlines two plausible and robust synthetic strategies based on well-established organic chemistry principles: the Williamson ether synthesis and the acid-catalyzed addition to an enol ether. This document includes detailed experimental protocols, tabulated data for key reagents, and visualizations to aid in the understanding of the synthetic pathways.
Overview of Synthetic Strategies
Two primary synthetic routes are proposed for the preparation of Tetrahydrofuran, 2-(2-chloroethoxy)-.
-
Route A: Williamson Ether Synthesis. This classic and versatile method involves the reaction of an alkoxide with an alkyl halide. In this context, the sodium salt of 2-hydroxytetrahydrofuran (the alkoxide) is reacted with a suitable 2-chloroethoxy electrophile. This approach is favored for its generally good yields and operational simplicity.[1][2][3][4]
-
Route B: Acid-Catalyzed Addition to 2,3-Dihydrofuran. This method involves the electrophilic addition of 2-chloroethanol to the enol ether, 2,3-dihydrofuran, under acidic conditions. This approach offers a direct way to introduce the 2-chloroethoxy group at the 2-position of the tetrahydrofuran ring.
Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for the proposed synthetic routes.
Route A: Williamson Ether Synthesis
This route is divided into two main steps: the formation of the sodium alkoxide of 2-hydroxytetrahydrofuran and the subsequent reaction with a 2-chloroethoxy electrophile.
Step 1: Preparation of Sodium 2-tetrahydrofuranoxide
A solution of 2-hydroxytetrahydrofuran in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), is treated with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide.[4][5] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive base with atmospheric moisture.
Step 2: Reaction with 1-bromo-2-chloroethane
The freshly prepared sodium 2-tetrahydrofuranoxide is then reacted with an electrophile such as 1-bromo-2-chloroethane. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the bromide ion, which is a better leaving group than the chloride ion.[1][2][3] The choice of a solvent that can solvate the cation but not the anion (an aprotic polar solvent) will accelerate the reaction.[4]
Detailed Experimental Protocol (Route A):
-
Preparation of Sodium 2-tetrahydrofuranoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
-
Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-:
-
Cool the freshly prepared solution of sodium 2-tetrahydrofuranoxide to 0 °C.
-
Add a solution of 1-bromo-2-chloroethane (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure Tetrahydrofuran, 2-(2-chloroethoxy)-.
-
Route B: Acid-Catalyzed Addition to 2,3-Dihydrofuran
This alternative route provides a more direct synthesis from commercially available starting materials.
Detailed Experimental Protocol (Route B):
-
To a solution of 2,3-dihydrofuran (1.0 equivalent) in an excess of 2-chloroethanol (which also acts as the solvent), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate (BF3·OEt2).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, neutralize the acid catalyst by adding a mild base, such as sodium bicarbonate solution.
-
Remove the excess 2-chloroethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Tetrahydrofuran, 2-(2-chloroethoxy)-.
Reagent and Product Data
The following tables summarize key quantitative data for the reactants and the expected product.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 175-177 | 1.064 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | - | 1.396 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 106-107 | 1.733 |
| 2,3-Dihydrofuran | C₄H₆O | 70.09 | 55 | 0.927 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 | 1.201 |
Table 2: Predicted Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molar Mass ( g/mol ) | 150.60 |
| Boiling Point (°C) | ~180-190 (estimated) |
| Density (g/mL) | ~1.1 (estimated) |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of the target molecule.
Acid-Catalyzed Addition Pathway
Caption: Reaction mechanism for the acid-catalyzed addition of 2-chloroethanol to 2,3-dihydrofuran.
Characterization
The final product, Tetrahydrofuran, 2-(2-chloroethoxy)-, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons and the protons of the 2-chloroethoxy side chain. The proton at the C2 position of the THF ring will appear as a multiplet, coupled to the adjacent methylene protons. The methylene groups of the chloroethoxy chain will each appear as triplets.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their respective chemical environments (e.g., carbons adjacent to oxygen atoms will be downfield).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong C-O-C stretching vibrations characteristic of the ether linkages. The absence of a broad O-H stretching band (around 3300 cm⁻¹) will confirm the complete reaction of the starting alcohol. A C-Cl stretching vibration is also expected in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for fragments containing the chlorine atom.
Safety Considerations
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
1-Bromo-2-chloroethane is a toxic and corrosive liquid. It is a suspected carcinogen. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn, and all work should be conducted in a fume hood.
-
2-Chloroethanol is toxic and can be absorbed through the skin.[6] It is also flammable. Handle with care in a well-ventilated area.
-
2,3-Dihydrofuran is a flammable liquid.
-
Strong acids like p-toluenesulfonic acid and Lewis acids like BF₃·OEt₂ are corrosive and should be handled with care.
This guide provides a comprehensive framework for the synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-. Researchers should adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
Technical Guide: Chemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran, 2-(2-chloroethoxy)-, with the CAS number 1462-34-6 and the common synonym TCEC (Tetrahydrofuran, 2-(2-chloroethoxy)-), is a heterocyclic ether with potential applications in various fields of chemical synthesis and research. Its bifunctional nature, incorporating both a tetrahydrofuran ring and a chloroethoxy side chain, makes it a subject of interest for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and a proposed metabolic pathway, based on available data and established principles for related compounds.
Chemical and Physical Properties
The majority of the available quantitative data for Tetrahydrofuran, 2-(2-chloroethoxy)- are calculated values. These properties provide a valuable starting point for experimental design and computational modeling.
Table 1: Physicochemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)- [1]
| Property | Value | Unit | Source |
| Molecular Formula | C6H11ClO2 | - | Cheméo |
| Molecular Weight | 150.60 | g/mol | Cheméo |
| Normal Boiling Point (Tboil) | 438.76 | K | Joback Calculated Property |
| Normal Melting Point (Tfus) | - | K | Joback Calculated Property |
| Enthalpy of Vaporization (ΔvapH°) | 40.51 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 18.59 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -166.86 | kJ/mol | Joback Calculated Property |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -386.65 | kJ/mol | Joback Calculated Property |
| Log10 of Water Solubility (log10WS) | -1.16 | - | Crippen Calculated Property |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.378 | - | Crippen Calculated Property |
| McGowan's Characteristic Volume (McVol) | 108.520 | ml/mol | McGowan Calculated Property |
| Critical Pressure (Pc) | 3555.77 | kPa | Joback Calculated Property |
| Non-polar Retention Indices (Inp) | 1070.00 | - | NIST |
Experimental Protocols
Determination of Boiling Point (Distillation Method)
This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of Tetrahydrofuran, 2-(2-chloroethoxy)- and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Octanol-Water Partition Coefficient (Shake Flask Method)
This method is used to determine the logP value, a measure of a compound's lipophilicity.
Materials:
-
Separatory funnel
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- in either water or 1-octanol.
-
Add a known volume of the stock solution and the other solvent to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully separate the aqueous and octanol layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
Reactivity and Stability
The reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- is dictated by the presence of the ether linkages and the chloroalkane functionality.
-
Peroxide Formation: Like other ethers, Tetrahydrofuran, 2-(2-chloroethoxy)- is susceptible to the formation of explosive peroxides upon exposure to air and light. It is crucial to test for and remove any peroxides before heating or distillation.
-
Alpha-Halogenation: The hydrogen atoms on the carbon adjacent to the ether oxygen (the alpha-carbon) are susceptible to radical halogenation.
-
Nucleophilic Substitution: The chlorine atom on the ethoxy side chain is a leaving group and can be displaced by nucleophiles, allowing for the introduction of various functional groups.
-
Wittig Reaction: As an alpha-chloroether, it can potentially be used to generate a Wittig reagent for the synthesis of enol ethers.
Proposed Metabolic Pathway
While no specific metabolic studies on Tetrahydrofuran, 2-(2-chloroethoxy)- have been reported, a probable metabolic pathway can be inferred from the metabolism of related halogenated hydrocarbons and ethers. The primary route of metabolism is likely to be oxidation catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[1][2]
Caption: Proposed metabolic pathway of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Synthesis Workflow
A general synthetic approach to a chloro-ether, which could be adapted for Tetrahydrofuran, 2-(2-chloroethoxy)-, involves the reaction of an alcohol with a chlorinating agent.
Caption: General workflow for the synthesis of a chloro-ether.
Conclusion
This technical guide provides a summary of the known and predicted chemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals in drug development and chemical synthesis. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its potential applications.
References
In-Depth Technical Guide: Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8)
Disclaimer: Publicly available research, including detailed experimental protocols and biological studies specifically for Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8), is limited. This guide is a comprehensive overview based on available physicochemical data, analogous chemical syntheses, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals as a foundational resource.
Introduction
Tetrahydrofuran, 2-(2-chloroethoxy)- is a substituted cyclic ether. Its structure, featuring a tetrahydrofuran (THF) ring and a 2-chloroethoxy side chain, suggests its potential utility as a chemical intermediate and building block in organic synthesis. The presence of a reactive chlorine atom makes it a candidate for various nucleophilic substitution reactions, enabling the introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety into other molecules. This guide provides a summary of its known properties, a proposed synthetic route, and an exploration of its potential reactivity and applications.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 6036-44-8 | N/A |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | N/A |
| Normal Boiling Point (Tboil) | 468.15 K (Predicted) | [2] |
| Critical Temperature (Tc) | 651.05 K (Predicted) | [2] |
| Critical Pressure (Pc) | 3780 kPa (Predicted) | [2] |
| Critical Volume (Vc) | 0.495 m³/kmol (Predicted) | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 45.1 kJ/mol (at Tboil, Predicted) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 0.81 (Predicted) | [2] |
| Water Solubility (log10WS) | -1.13 mol/L (Predicted) | [2] |
Table 2: IUPAC and Other Identifiers
| Identifier Type | Identifier |
| IUPAC Name | 2-(2-chloroethoxy)oxane |
| SMILES | ClCCOC1CCCO1 |
| InChI | InChI=1S/C6H11ClO2/c7-3-5-9-6-2-1-4-8-6/h6H,1-5H2 |
| InChIKey | HWSKZKXGKIACEW-UHFFFAOYSA-N |
Proposed Synthesis
Proposed Experimental Protocol: Acid-Catalyzed Etherification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxytetrahydrofuran and an excess of 2-chloroethanol in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Tetrahydrofuran, 2-(2-chloroethoxy)-.
Reactivity and Potential Applications
The chemical reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- is dominated by the chloroethoxy group. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack, making this compound a useful alkylating agent.
Nucleophilic Substitution Reactions
The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules. It can be used to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
Potential in Drug Discovery and Materials Science
In drug discovery, the tetrahydrofuran moiety is a common structural motif in many biologically active natural products. The introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl group could be a strategy to improve the pharmacokinetic properties of a drug candidate, such as solubility or metabolic stability. In materials science, this compound could be used to modify polymers or surfaces to impart specific properties.
Safety and Handling
Specific toxicological data for Tetrahydrofuran, 2-(2-chloroethoxy)- is not available. However, based on its structure, precautions should be taken as for other chlorinated ethers and tetrahydrofuran derivatives.
-
Toxicity: Assumed to be toxic. Handle with care, avoiding inhalation, ingestion, and skin contact.
-
Flammability: Tetrahydrofuran is highly flammable. The derivative is also expected to be flammable. Keep away from heat, sparks, and open flames.
-
Peroxide Formation: Like its parent compound, tetrahydrofuran, this molecule may form explosive peroxides upon exposure to air and light, especially during storage. It should be stored under an inert atmosphere and tested for peroxides before heating or distillation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Analytical Methods
The primary analytical method for the characterization and purity assessment of Tetrahydrofuran, 2-(2-chloroethoxy)- would be gas chromatography (GC), likely coupled with mass spectrometry (GC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy would also be crucial for structural elucidation.
Conclusion
Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS 6036-44-8) is a chemical compound with potential as a synthetic intermediate, particularly as an alkylating agent to introduce the 2-(tetrahydrofuran-2-yloxy)ethyl group. While detailed experimental data is scarce in the public domain, its properties and reactivity can be inferred from its structure and the well-established chemistry of tetrahydrofurans and alkyl chlorides. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to develop and optimize synthetic and analytical procedures based on the principles outlined in this guide.
References
"Tetrahydrofuran, 2-(2-chloroethoxy)-" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrahydrofuran, 2-(2-chloroethoxy)-. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information based on the known chemistry of tetrahydrofuran derivatives and analogous compounds. The guide includes key physicochemical data, a proposed synthetic pathway, and general analytical and toxicological considerations.
Chemical Properties and Data
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a substituted cyclic ether. Based on its structure, it is expected to be a colorless liquid with properties analogous to other chlorinated ethers. The key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| SMILES | ClCCOC1CCCO1 |
Proposed Synthesis
A plausible and widely used method for the synthesis of ethers such as Tetrahydrofuran, 2-(2-chloroethoxy)- is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely proceed via the reaction of 2-hydroxytetrahydrofuran with a suitable 2-chloroethoxy electrophile, or the reaction of the sodium salt of 2-chloroethanol with 2-chlorotetrahydrofuran. A generalized experimental workflow for the former is proposed below.
Experimental Workflow: Proposed Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis workflow for Tetrahydrofuran, 2-(2-chloroethoxy)-.
Experimental Protocols
Materials:
-
2-Hydroxytetrahydrofuran
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dichloroethane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-hydroxytetrahydrofuran in anhydrous THF to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Ether Synthesis: Cool the resulting alkoxide solution back to 0 °C. Add 1,2-dichloroethane dropwise to the stirred solution. After the addition, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Analytical Methods
The analysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" would likely employ standard techniques for organic compound characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary method for determining the purity of the compound and confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, particularly the C-O-C ether linkage and the C-Cl bond.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways for "Tetrahydrofuran, 2-(2-chloroethoxy)-". However, the parent compound, tetrahydrofuran (THF), is known to have some biological effects.
General Toxicity of Tetrahydrofuran:
-
THF is considered to have low acute toxicity.
-
It can cause irritation to the eyes, skin, and respiratory tract.
-
High concentrations of THF vapor can lead to central nervous system depression, with symptoms such as dizziness, drowsiness, and headache.
-
Chronic exposure to THF has been studied, but its long-term effects, including carcinogenic potential, are not fully established.
Due to the presence of a chloroethoxy group, "Tetrahydrofuran, 2-(2-chloroethoxy)-" may exhibit different toxicological properties compared to THF. The chloroalkyl group could potentially act as an alkylating agent, which might confer cytotoxic properties. Any research or handling of this compound should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Molecular Structure
Caption: Molecular structure of Tetrahydrofuran, 2-(2-chloroethoxy)-.
The Synthetic Potential of 2-(2-Chloroethoxy)tetrahydrofuran: A Versatile Bifunctional Building Block
For Immediate Release
This technical guide explores the synthetic utility of 2-(2-chloroethoxy)tetrahydrofuran, a promising yet underutilized bifunctional molecule in organic synthesis. While direct literature on this specific compound is scarce, its structural components—a reactive 2-alkoxytetrahydrofuran and a functionalized chloroethyl chain—suggest a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. This document serves as a resource for researchers, scientists, and drug development professionals by proposing synthetic routes, predicting reactivity, and outlining potential applications based on established chemical principles.
Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran
The primary route for the synthesis of 2-(2-chloroethoxy)tetrahydrofuran is anticipated to be the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the reaction would proceed between the sodium salt of 2-chloroethanol and 2-chlorotetrahydrofuran. 2-Chlorotetrahydrofuran can be readily prepared from the reaction of tetrahydrofuran (THF) with sulfuryl chloride.
Table 1: Proposed Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Tetrahydrofuran | SO₂Cl₂ | 2-Chlorotetrahydrofuran |
| 2 | 2-Chloroethanol, 2-Chlorotetrahydrofuran | Sodium hydride (NaH), THF | 2-(2-Chloroethoxy)tetrahydrofuran |
A detailed experimental protocol for this proposed synthesis is provided below.
Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)tetrahydrofuran
Step 1: Synthesis of 2-Chlorotetrahydrofuran
-
Materials: Tetrahydrofuran (THF), Sulfuryl chloride (SO₂Cl₂).
-
Procedure: To a solution of excess tetrahydrofuran, cooled in an ice bath, slowly add sulfuryl chloride dropwise with stirring. The reaction is exothermic and should be maintained at a low temperature. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The excess THF is removed under reduced pressure, and the resulting 2-chlorotetrahydrofuran is purified by distillation.
Step 2: Williamson Ether Synthesis
-
Materials: 2-Chloroethanol, Sodium hydride (NaH), 2-Chlorotetrahydrofuran, Anhydrous THF.
-
Procedure: To a suspension of sodium hydride in anhydrous THF, slowly add 2-chloroethanol dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide. The freshly prepared 2-chlorotetrahydrofuran is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-(2-chloroethoxy)tetrahydrofuran.
Predicted Reactivity and Potential Applications
The bifunctional nature of 2-(2-chloroethoxy)tetrahydrofuran opens up a variety of synthetic possibilities. The 2-position of the tetrahydrofuran ring is activated towards nucleophilic substitution, while the primary chloride on the ethoxy chain provides a handle for further functionalization.
As a Protecting Group Precursor
The tetrahydrofuranyl (THF) ether is a well-known protecting group for alcohols. 2-(2-Chloroethoxy)tetrahydrofuran could serve as a reagent for the introduction of a modified THF protecting group. The chloroethoxy side chain could be used to attach the protected molecule to a solid support or to introduce other functionalities.
As an Alkylating Agent
The primary chloride in the 2-chloroethoxy group is susceptible to nucleophilic substitution. This allows for the introduction of the 2-(tetrahydrofuran-2-yloxy)ethyl moiety onto a variety of nucleophiles, such as amines, thiols, and carbanions. This could be particularly useful in the synthesis of pharmaceutical intermediates and other bioactive molecules.
Table 2: Potential Reactions of 2-(2-Chloroethoxy)tetrahydrofuran
| Reaction Type | Nucleophile | Product | Potential Application |
| Nucleophilic Substitution | Primary/Secondary Amine | 2-(2-Aminoethoxy)tetrahydrofuran derivative | Synthesis of ligands, catalysts, and biologically active amines |
| Nucleophilic Substitution | Thiol | 2-(2-Thioethoxy)tetrahydrofuran derivative | Synthesis of sulfur-containing heterocycles and materials |
| Nucleophilic Substitution | Cyanide | 3-(Tetrahydrofuran-2-yloxy)propanenitrile | Intermediate for carboxylic acids and amines |
| Grignard Reagent Formation | Magnesium | 2-(Tetrahydrofuran-2-yloxy)ethylmagnesium chloride | Grignard reagent for C-C bond formation |
The following diagram illustrates the potential reaction pathways of 2-(2-chloroethoxy)tetrahydrofuran.
Caption: Potential synthetic transformations of 2-(2-chloroethoxy)tetrahydrofuran.
Applications in Drug Development
The structural motifs present in 2-(2-chloroethoxy)tetrahydrofuran are found in various biologically active molecules. The tetrahydrofuran ring is a common feature in many natural products and pharmaceuticals. The flexible ethoxy linker can be used to connect the THF moiety to other pharmacophores, potentially leading to new drug candidates with improved properties.
The ability to introduce a hydrophilic and flexible side chain with a reactive handle makes this compound an attractive building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
While "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not a widely documented compound, its synthesis is feasible through established methods like the Williamson ether synthesis. Its predicted bifunctional reactivity makes it a potentially valuable tool for organic chemists. The ability to act as both a protecting group precursor and a versatile alkylating agent suggests a range of applications in the synthesis of complex organic molecules, with particular promise in the development of new pharmaceuticals and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic potential.
The Latent Potential of 2-(2-Chloroethoxy)tetrahydrofuran: A Technical Primer for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While direct applications of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (TCF) as a building block in medicinal chemistry are not extensively documented in publicly available literature, its constituent motifs—the tetrahydrofuran (THF) ring and the reactive chloroethoxy linker—are of significant interest in drug design and development. This guide explores the potential of TCF by examining the established roles of these components, providing a technical framework for its application in the synthesis of novel therapeutic agents.
The Tetrahydrofuran Moiety: A Privileged Scaffold in Modern Pharmaceuticals
The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural feature in a multitude of natural products and FDA-approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties. The THF moiety can act as a bioisostere for other cyclic systems, such as cyclohexane or cyclopentane, while introducing a polar oxygen atom capable of forming hydrogen bonds with biological targets.[3] This can lead to improved solubility, metabolic stability, and pharmacokinetic profiles.[3]
The U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical applications.[1][2] These drugs address a wide range of therapeutic areas, demonstrating the versatility of the THF scaffold in medicinal chemistry.[1][2]
Table 1: Prominent FDA-Approved Drugs Containing a Tetrahydrofuran Moiety
| Drug Name | Therapeutic Area | Key Target/Mechanism of Action |
| Darunavir | Antiviral (HIV) | HIV-1 Protease Inhibitor[1][2] |
| Terazosin | Benign Prostatic Hyperplasia, Hypertension | α1-Adrenergic Blocker[1][4] |
| Posaconazole | Antifungal | Lanosterol 14α-demethylase Inhibitor[1] |
| Isosorbide Mononitrate/Dinitrate | Angina Pectoris | Vasodilator (Nitric Oxide Donor)[1] |
| Empagliflozin | Type 2 Diabetes | SGLT2 Inhibitor[5] |
| Amprenavir/Fosamprenavir | Antiviral (HIV) | HIV-1 Protease Inhibitor[1] |
The significance of the THF ring is particularly evident in the development of HIV protease inhibitors like Darunavir and Amprenavir.[1][6] The cyclic ether oxygen of the THF moiety often plays a crucial role in establishing key hydrogen bonding interactions within the enzyme's active site, contributing to the high potency of these drugs.[6]
The 2-(2-Chloroethoxy) Group: A Versatile Linker and Reactive Handle
The 2-(2-chloroethoxy)ethyl group serves as a flexible and reactive linker in organic synthesis. The terminal chloride provides a reactive site for nucleophilic substitution, most commonly through the Williamson ether synthesis, to connect the building block to another molecule.[7][8]
While "Tetrahydrofuran, 2-(2-chloroethoxy)-" itself is not a commonly cited reagent, the structurally analogous compound, 2-(2-chloroethoxy)ethanol , is a well-established building block in the pharmaceutical industry. It is notably used in the synthesis of the atypical antipsychotic drug, Quetiapine.[9] The chloroethoxy group in this precursor allows for the alkylation of a dibenzothiazepine nucleus, forming a key ether linkage in the final drug structure.
The chloroethoxy group's utility stems from its ability to introduce a short, flexible, and hydrophilic ethylene glycol-like spacer. This can be advantageous for optimizing a drug candidate's solubility and pharmacokinetic properties, as well as for positioning a pharmacophore for optimal interaction with its target.
Synthetic Utility and Experimental Protocols
The primary reaction for incorporating a building block like TCF into a larger molecule would be nucleophilic substitution at the terminal chloride. The Williamson ether synthesis is a classic and reliable method for forming ether linkages and would be the go-to strategy for reacting TCF with a phenolic or alcoholic hydroxyl group on a core scaffold.[10][11]
General Experimental Protocol: Williamson Ether Synthesis with a Chloroethoxy Moiety
The following is a generalized protocol for the reaction of a chloroethoxy-containing building block with a phenolic substrate, based on established chemical principles.[7][8]
Reaction: Phenol-Scaffold + Cl-CH2CH2-O-R -> Phenol-Scaffold-O-CH2CH2-O-R
Materials:
-
Phenol-containing core molecule (1.0 eq)
-
Chloroethoxy-containing building block (e.g., TCF) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
Procedure:
-
To a solution of the phenol-containing core molecule in the anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add the chloroethoxy-containing building block to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Table 2: Representative Reaction Conditions for Williamson Ether Synthesis
| Alkyl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Chloroethane | Sodium Ethoxide | - | Ethanol | Reflux | High |
| 1-Bromopropane | Phenol | K₂CO₃ | Acetone | Reflux | >90 |
| Benzyl Bromide | 4-Hydroxybenzoic Acid | K₂CO₃ | DMF | 80 | 85-95 |
| 2-(2-Chloroethoxy)ethanol | Dibenzo[b,f][1][12]thiazepine | NaH | Toluene | 100 | Good |
Note: Yields are typical and can vary based on specific substrates and conditions.
Visualizing Workflows and Biological Pathways
To conceptualize the integration of a building block like TCF into a drug discovery workflow and to understand the biological context of the resulting molecules, graphical representations are invaluable.
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for utilizing a chloroethoxy-functionalized building block in the synthesis of a final drug candidate.
Caption: A generalized workflow for incorporating TCF into a drug candidate.
Signaling Pathway: HIV Protease Inhibition
Given the prevalence of the THF moiety in HIV protease inhibitors, a molecule synthesized using TCF could potentially target this pathway. The diagram below illustrates the central role of HIV protease in the viral life cycle and its inhibition.
Caption: Simplified signaling pathway of HIV maturation and its inhibition.
Conclusion
"Tetrahydrofuran, 2-(2-chloroethoxy)-" represents a building block with significant, albeit currently underexplored, potential in medicinal chemistry. By combining the privileged THF scaffold with a versatile chloroethoxy linker, TCF offers a compelling tool for the synthesis of novel molecules. Researchers can leverage the established reactivity of the chloroethoxy group for straightforward incorporation into diverse molecular architectures, while the THF moiety provides a proven means to enhance the pharmacological properties of a drug candidate. The technical information and conceptual workflows presented in this guide provide a foundational basis for the rational design and synthesis of next-generation therapeutics utilizing this and similar building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydrofuran‐containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies [m.x-mol.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. francis-press.com [francis-press.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran (THF), a saturated five-membered cyclic ether, serves as a crucial structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive literature review of "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its analogs, focusing on synthetic methodologies, chemical properties, and biological activities. While direct experimental data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is scarce in the public domain, this review extrapolates from known chemistry of its constituent functional groups and closely related analogs to provide a thorough understanding of its potential characteristics and applications.
Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)- and Its Analogs
The synthesis of the target molecule, "Tetrahydrofuran, 2-(2-chloroethoxy)-", is not explicitly detailed in currently available literature. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[1][2][3][4][5] This method involves the reaction of an alkoxide with an alkyl halide.
Proposed Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
A likely synthetic pathway involves the reaction of 2-hydroxytetrahydrofuran with a suitable 2-chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane, in the presence of a strong base. Alternatively, the sodium salt of 2-(2-chloroethoxy)ethanol could be reacted with 2-chlorotetrahydrofuran.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed Williamson ether synthesis for Tetrahydrofuran, 2-(2-chloroethoxy)-.
Synthesis of 2-Alkoxy Tetrahydrofuran Analogs
A patented method for the synthesis of 2-alkoxytetrahydrofurans involves the hydroformylation of allylic alcohols in the presence of an alkanol and a rhodium catalyst. This process provides a direct route to various 2-alkoxy analogs.
Table 1: Synthesis of 2-Alkoxy Tetrahydrofuran Analogs via Hydroformylation
| Allylic Alcohol | Alkanol | Catalyst | Pressure (psi) | Temperature (°C) | Product | Yield (%) |
| Allyl alcohol | Methanol | Rhodium | 1000 | 100 | 2-Methoxytetrahydrofuran | 85 |
| Methallyl alcohol | Ethanol | Rhodium | 1000 | 100 | 2-Ethoxy-3-methyltetrahydrofuran | 78 |
| Crotyl alcohol | Propanol | Rhodium | 1000 | 100 | 2-Propoxy-4-methyltetrahydrofuran | 82 |
Biological Activity and Toxicology
While no specific biological activity data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" has been reported, the toxicological profiles of related compounds, particularly those containing the 2-chloroethoxy moiety, can provide valuable insights into its potential biological effects.
Toxicology of 2-Chloroethoxy Analogs
The safety data for 2-(2-chloroethoxy)ethanol and 2-chloroethanol indicates potential for toxicity.
Table 2: Toxicological Data for 2-Chloroethoxy Analogs
| Compound | CAS Number | Acute Oral LD50 (rat) | Acute Dermal LD50 (guinea pig) | Primary Hazards |
| 2-(2-chloroethoxy)ethanol | 628-89-7 | 6300 mg/kg[6] | 3000 mg/kg[6] | Skin and eye irritation[7] |
| 2-Chloroethanol | 107-07-3 | - | - | Severe toxicity, irritation[8] |
The presence of the 2-chloroethoxy group in the target molecule suggests that it may exhibit similar irritant and toxic properties. The ether linkage to the tetrahydrofuran ring could influence its metabolic profile and overall toxicity. Saturated cyclic ethers are found in many biologically active natural products and pharmaceuticals, suggesting that the tetrahydrofuran moiety can be well-tolerated and may impart desirable pharmacokinetic properties.[9][10]
Experimental Protocols
Proposed General Protocol for Williamson Ether Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
-
Alkoxide Formation: To a solution of 2-hydroxytetrahydrofuran (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the resulting alkoxide solution to 0 °C and add 1-bromo-2-chloroethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired "Tetrahydrofuran, 2-(2-chloroethoxy)-".
General Experimental Workflow
Caption: A general workflow for the synthesis and purification of organic compounds.
Conclusion
"Tetrahydrofuran, 2-(2-chloroethoxy)-" represents an interesting, yet underexplored, chemical entity. Based on established synthetic methodologies, its preparation via the Williamson ether synthesis is highly feasible. The biological activity of this compound remains to be determined, but toxicological data from related chloroethoxy compounds suggest a need for careful handling and further investigation. The tetrahydrofuran scaffold is a common feature in many bioactive molecules, indicating that "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its analogs could be valuable building blocks for the development of new therapeutic agents. This review provides a foundational understanding and a starting point for future research into this specific class of compounds, highlighting the significant opportunities for novel discovery in both synthetic chemistry and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydrofuran, 2-(2-chloroethoxy)-: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Tetrahydrofuran, 2-(2-chloroethoxy)- (CAS No. 14751-24-9). The information is compiled from safety data sheets (SDS) and is intended to provide a comprehensive resource for laboratory and research professionals.
Hazard Identification and Classification
Tetrahydrofuran, 2-(2-chloroethoxy)- is classified as a hazardous chemical. The primary hazards are related to skin and eye irritation.
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Statements:
-
Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection.
-
Response:
-
Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Tetrahydrofuran, 2-(2-chloroethoxy)- is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | Thermo Fisher Scientific |
| Molecular Weight | 150.60 | Thermo Fisher Scientific |
| Appearance | Colorless Liquid | Santa Cruz Biotechnology, Inc. |
| Boiling Point | 78 - 80 °C / 172.4 - 176 °F @ 14 mmHg | Thermo Fisher Scientific |
| Flash Point | 88 °C / 190.4 °F | Thermo Fisher Scientific |
| Density | 1.127 g/cm3 | Thermo Fisher Scientific |
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with Tetrahydrofuran, 2-(2-chloroethoxy)-.
Handling:
-
Ensure adequate ventilation.
-
Wear personal protective equipment (PPE) as specified in Section 4.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling Tetrahydrofuran, 2-(2-chloroethoxy)-.
Caption: Recommended Personal Protective Equipment Workflow.
First Aid Measures
In case of exposure, immediate first aid is critical. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |
The logical flow for responding to an exposure event is illustrated in the diagram below.
Caption: First Aid Response Flowchart for Exposure.
Firefighting Measures and Accidental Release
Suitable Extinguishing Media:
-
Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
Unsuitable Extinguishing Media:
-
No information available.
Specific Hazards Arising from the Chemical:
-
Keep product and empty container away from heat and sources of ignition.
-
Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
The workflow for managing an accidental release is depicted below.
Caption: Accidental Release Management Workflow.
Toxicological Information
Currently, there is no available data on the acute and chronic toxicity of Tetrahydrofuran, 2-(2-chloroethoxy)-. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA. Further toxicological studies are required to fully characterize the health effects of this compound.
Disposal Considerations
Waste from residues and unused products should be considered hazardous waste. Disposal should be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all applicable safety regulations. Always prioritize a culture of safety in the laboratory.
Navigating the Safety Profile of 2-(2-Chloroethoxy)-Tetrahydrofuran: An In-depth Technical Guide
Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data was found for "Tetrahydrofuran, 2-(2-chloroethoxy)-". This guide has been developed using the extensive safety information available for the parent compound, Tetrahydrofuran (THF), and calculated property data for the specified derivative. The chloroethoxy substituent may alter the physical, chemical, and toxicological properties. Therefore, this document should be used as a preliminary safety guide with the understanding that all handling and safety procedures must be conducted with extreme caution and under the supervision of qualified personnel. Appropriate personal protective equipment and engineering controls are paramount.
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling requirements of chemical reagents is fundamental. This technical guide provides a comprehensive overview of the material safety data for "Tetrahydrofuran, 2-(2-chloroethoxy)-", drawing upon the well-established profile of Tetrahydrofuran (THF) as a primary reference. The presence of a chloroethoxy group introduces functionalities that may influence its reactivity, toxicity, and overall hazard profile, necessitating a cautious and informed approach.
Physicochemical Properties
Quantitative data for both "Tetrahydrofuran, 2-(2-chloroethoxy)-" (calculated) and Tetrahydrofuran (experimental) are presented below to facilitate comparison.
Table 1: Calculated Physicochemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)- [1]
| Property | Value | Unit | Source |
| Molecular Formula | C6H11ClO2 | - | Cheméo |
| Molecular Weight | 150.60 | g/mol | Cheméo |
| Standard Gibbs free energy of formation (ΔfG°) | -166.86 | kJ/mol | Joback Calculated Property |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -386.65 | kJ/mol | Joback Calculated Property |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.59 | kJ/mol | Joback Calculated Property |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 40.51 | kJ/mol | Joback Calculated Property |
| Log10 of Water solubility in mol/l (log10WS) | -1.16 | - | Crippen Calculated Property |
| Octanol/Water partition coefficient (logPoct/wat) | 1.378 | - | Crippen Calculated Property |
| McGowan's characteristic volume (McVol) | 108.520 | ml/mol | McGowan Calculated Property |
| Critical Pressure (Pc) | 3555.77 | kPa | Joback Calculated Property |
| Normal Boiling Point Temperature (Tboil) | 438.76 | K | Joback Calculated Property |
Table 2: Experimental Physicochemical Properties of Tetrahydrofuran (THF) [2][3][4][5]
| Property | Value | Unit |
| CAS Number | 109-99-9 | - |
| Molecular Formula | C4H8O | - |
| Molecular Weight | 72.11 | g/mol |
| Appearance | Colorless liquid | - |
| Odor | Ethereal | - |
| Density | 0.8876 @ 20°C | g/cm³ |
| Melting Point | -108.4 | °C |
| Boiling Point | 66 | °C |
| Flash Point | -21 | °C |
| Vapor Pressure | 170 @ 20°C | mbar |
| Water Solubility | Miscible | - |
| Autoignition Temperature | 215 | °C |
| Explosive Limits | 2.0 - 11.8 | % by volume in air |
Hazard Identification and Classification
Based on the data for THF, "Tetrahydrofuran, 2-(2-chloroethoxy)-" should be treated as a hazardous substance. The primary hazards associated with THF are its high flammability and the potential to form explosive peroxides. It is also an irritant and may cause serious eye damage. Chronic exposure is suspected of causing cancer.[2][6][7]
GHS Hazard Classification for Tetrahydrofuran (assumed for the derivative):
-
Acute Toxicity, Oral: Category 4[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system, Central nervous system)[2]
Hazard Statements (H-phrases) for THF:
-
H225: Highly flammable liquid and vapour.[6]
-
H302: Harmful if swallowed.[2]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
H351: Suspected of causing cancer.[6]
-
EUH019: May form explosive peroxides.[6]
The following diagram illustrates the logical flow of hazard identification and precautionary measures.
Caption: GHS Hazard and Personal Protective Equipment Workflow.
Experimental Protocols: Safe Handling and Storage
The following protocols are derived from safety data for THF and should be adapted with caution for "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Engineering Controls
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and non-explosion-proof electrical equipment.[6][8]
-
Grounding: Use proper grounding and bonding procedures when transferring the substance to prevent static discharge.[6][8]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves. Standard nitrile gloves may not provide adequate protection; butyl rubber or other recommended materials should be used.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Personal Protective Equipment (PPE) Selection Flowchart.
Storage
-
Containers: Store in a tightly sealed, air-impermeable container in a cool, dry, and dark place.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[2]
-
Peroxide Formation: As a potential peroxide former, containers should be dated upon opening and tested for peroxides periodically, especially before distillation or concentration.[2][8] Unopened containers should be discarded or tested after 12 months.[8]
First-Aid and Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Spill and Leak Procedures
-
Small Spills (<1 L): Evacuate the area and eliminate all ignition sources. Absorb the spill with a non-combustible material such as sand or earth. Place in a sealed container for disposal.[8][9]
-
Large Spills (>1 L): Evacuate the area immediately and contact emergency services.[9]
The following diagram outlines the emergency response workflow.
Caption: Emergency Response Workflow Diagram.
Toxicological Information
Detailed toxicological studies on "Tetrahydrofuran, 2-(2-chloroethoxy)-" are not available. The information below is for Tetrahydrofuran.
-
Acute Toxicity: Harmful if swallowed. The oral LD50 in rats is 1650 mg/kg.[9] The inhalation LC50 in rats is 21000 ppm for 3 hours.[9]
-
Skin and Eye Irritation: Causes mild skin irritation and serious eye irritation.[9]
-
Sensitization: Not classified as a skin or respiratory sensitizer.[6]
-
Mutagenicity: Not classified as a germ cell mutagen.[6]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[7]
Ecotoxicological Information
Data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not available. For Tetrahydrofuran:
-
Toxicity to fish: LC50 - Pimephales promelas (fathead minnow) - 2,160 mg/l - 96 h.
-
Toxicity to daphnia and other aquatic invertebrates: EC50 - Daphnia magna (Water flea) - 3485 mg/l - 48 h.
-
Persistence and Degradability: Not readily biodegradable.
-
Bioaccumulative Potential: Bioaccumulation is not expected.
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. As a flammable hazardous waste, it should be handled by a licensed waste disposal company. Do not dispose of it down the drain.
Conclusion
While a specific Material Safety Data Sheet for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not currently available, a comprehensive safety protocol can be established by leveraging the extensive data on its parent compound, Tetrahydrofuran. The key takeaways for researchers and drug development professionals are to treat this compound as highly flammable, a potential peroxide former, an irritant, and a suspected carcinogen. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for its safe handling. Further research into the specific toxicological and ecotoxicological properties of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is warranted to provide a more complete safety profile.
References
- 1. 2-(2-Chloro-ethoxy)-tetrahydro-furan - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. fishersci.com [fishersci.com]
- 3. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran | 109-99-9 [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. ecolink.com [ecolink.com]
- 8. usu.edu [usu.edu]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. gjchemical.com [gjchemical.com]
Unveiling the Obscure Past: A Technical Guide to Tetrahydrofuran, 2-(2-chloroethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemistry of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (CAS No. 60831-36-9), a niche yet significant heterocyclic compound. While a definitive historical record of its discovery remains elusive in readily available literature, its synthesis and properties can be inferred from established principles of organic chemistry and the documented reactions of related compounds. This document provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential applications, drawing parallels with analogous structures. Detailed experimental protocols for plausible syntheses are presented, along with a thorough compilation of its known and predicted quantitative data. Visual representations of synthetic pathways and logical relationships are provided to facilitate a deeper understanding of the core concepts.
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a substituted cyclic ether that combines the structural features of tetrahydrofuran (THF), a widely used polar aprotic solvent, with a chloroethoxy side chain. This unique combination of a reactive chlorine atom and the cyclic ether moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in the introduction of the tetrahydrofuranyl group or as a precursor for more complex molecules. The historical context of its initial synthesis and discovery is not well-documented in prominent scientific databases. However, its structural simplicity allows for the deduction of logical and efficient synthetic strategies based on fundamental organic reactions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is presented in Table 1. These values are crucial for its handling, purification, and application in experimental settings.
Table 1: Physicochemical Data of Tetrahydrofuran, 2-(2-chloroethoxy)-
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | Cheméo |
| Molecular Weight | 150.60 g/mol | Cheméo |
| CAS Number | 60831-36-9 | - |
| Boiling Point (Predicted) | 438.76 K | Cheméo |
| logP (Octanol/Water Partition Coefficient) (Predicted) | 1.378 | Cheméo |
| Water Solubility (log₁₀WS) (Predicted) | -1.16 | Cheméo |
| Enthalpy of Vaporization (ΔvapH°) (Predicted) | 40.51 kJ/mol | Cheméo |
| Enthalpy of Formation (Gas, ΔfH°gas) (Predicted) | -386.65 kJ/mol | Cheméo |
| Gibbs Free Energy of Formation (ΔfG°) (Predicted) | -166.86 kJ/mol | Cheméo |
Note: Most of the available data is based on computational predictions and should be verified experimentally.
Plausible Synthetic Pathways and Experimental Protocols
While a specific historical synthesis is not available, two primary retrosynthetic pathways are proposed based on established organic chemistry principles.
Pathway 1: Williamson Ether Synthesis from 2-Hydroxytetrahydrofuran and 2-Chloroethanol
This approach involves the reaction of the hemiacetal 2-hydroxytetrahydrofuran with 2-chloroethanol under basic conditions.
Caption: Plausible Synthesis via Williamson Ether Synthesis.
Experimental Protocol:
-
Preparation of Sodium 2-chloroethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 equivalent of 2-chloroethanol in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with 2-Hydroxytetrahydrofuran: To the resulting sodium 2-chloroethoxide solution, add a solution of 1.0 equivalent of 2-hydroxytetrahydrofuran in anhydrous THF dropwise at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Pathway 2: Reaction of 2-Chlorotetrahydrofuran with 2-Chloroethanol
This method utilizes the reactivity of the anomeric carbon in 2-chlorotetrahydrofuran towards nucleophilic substitution by an alcohol.
Caption: Plausible Synthesis via Nucleophilic Substitution.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask fitted with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloroethanol and 1.2 equivalents of pyridine (as an acid scavenger) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of 2-Chlorotetrahydrofuran: Add a solution of 1.1 equivalents of freshly prepared 2-chlorotetrahydrofuran in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the desired product.
Potential Applications and Significance
The bifunctional nature of "Tetrahydrofuran, 2-(2-chloroethoxy)-" makes it a potentially valuable building block in organic synthesis.
-
Protecting Group Chemistry: The tetrahydrofuranyl ether moiety is a known protecting group for alcohols. The chloroethoxy side chain could be further functionalized before or after its use as a protecting group, offering a versatile synthetic handle.
-
Synthesis of Crown Ether Analogs: The chloroethoxy group can be a precursor for the synthesis of oligoethylene glycol chains, potentially leading to the formation of novel crown ether-like macrocycles with a tetrahydrofuran subunit.
-
Pharmaceutical and Agrochemical Scaffolds: The tetrahydrofuran ring is a common motif in many biologically active molecules. This compound could serve as a starting material for the synthesis of new drug candidates or agrochemicals.
Conclusion
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a compound with underexplored potential. While its historical discovery remains obscure, its synthesis is achievable through standard and reliable organic reactions. This guide provides the necessary theoretical and practical information for researchers to synthesize, characterize, and explore the applications of this intriguing molecule. Further investigation into its reactivity and utility in various synthetic contexts is warranted and could lead to the development of novel chemical entities with valuable properties. The provided experimental protocols offer a solid starting point for any laboratory looking to work with this compound.
Navigating the Acquisition of Tetrahydrofuran, 2-(2-chloroethoxy)-: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the accessibility of specific chemical reagents is paramount to the progress of their work. This technical guide addresses the commercial availability, properties, and potential synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (CAS Number: 14709-63-8), a specialized ether with potential applications in organic synthesis and medicinal chemistry.
Commercial Availability: A Specialty Chemical
An extensive search of major chemical supplier catalogs indicates that "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not a readily available, off-the-shelf chemical . Its absence from the product listings of prominent vendors suggests that it is a specialty or novel compound that is not produced on a large scale.
However, for researchers requiring this specific molecule, the most viable procurement route is through custom synthesis . Numerous chemical manufacturing organizations specialize in the production of non-catalogued and complex molecules on a contract basis. These companies possess the expertise and infrastructure to perform multi-step syntheses and can deliver the compound in desired quantities and purities. Researchers are advised to contact custom synthesis providers with the compound's name and CAS number to obtain quotes and lead times.
Physicochemical Properties
Due to its limited commercial availability, comprehensive experimental data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not widely published. The following table summarizes key physicochemical properties, primarily based on computational predictions, which can serve as a valuable reference for handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | NIST |
| Molecular Weight | 150.60 g/mol | NIST |
| Boiling Point (Predicted) | 438.76 K | Cheméo |
| Standard Gibbs Free Energy of Formation (Predicted) | -166.86 kJ/mol | Cheméo |
| Enthalpy of Formation at Standard Conditions (Gas, Predicted) | -386.65 kJ/mol | Cheméo |
| Enthalpy of Vaporization at Standard Conditions (Predicted) | 40.51 kJ/mol | Cheméo |
| LogP (Octanol/Water Partition Coefficient, Predicted) | 1.378 | Cheméo |
| Log of Water Solubility (mol/L, Predicted) | -1.16 | Cheméo |
Note: The data from Cheméo are calculated properties and should be used as estimates.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not readily found in the literature, a plausible and effective method can be derived from the well-established synthesis of 2-alkoxytetrahydrofurans. The most direct approach involves the nucleophilic substitution of the chlorine atom in 2-chlorotetrahydrofuran with 2-chloroethanol.
Reaction Scheme:
The reaction proceeds via the attack of the hydroxyl group of 2-chloroethanol on the electrophilic carbon of 2-chlorotetrahydrofuran.
Figure 1: Proposed synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Detailed Experimental Methodology:
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Chlorotetrahydrofuran
-
2-Chloroethanol
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 2-chloroethanol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Addition of 2-Chlorotetrahydrofuran: Cool the solution in an ice bath (0 °C). Slowly add a solution of 2-chlorotetrahydrofuran (1.1 equivalents) in the same solvent to the reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 2: General workflow for the synthesis and purification.
Conclusion for Researchers
While "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not a stock chemical, its synthesis is feasible through established chemical transformations. For research and development purposes where this specific molecule is required, partnering with a custom synthesis provider is the most practical approach. The provided synthesis protocol offers a solid foundation for its laboratory-scale preparation. As with all chemical syntheses, appropriate safety precautions should be taken, and the procedure should be carried out by trained personnel in a suitable laboratory environment.
Methodological & Application
Application Notes and Protocols: "Tetrahydrofuran, 2-(2-chloroethoxy)-" in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a versatile reagent in the Williamson ether synthesis. This reagent allows for the introduction of a 2-(tetrahydrofuranyl)ethoxy moiety onto a variety of nucleophilic substrates, a structural motif of interest in medicinal chemistry and materials science.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a suitable alkyl halide.[1][2] The reaction typically proceeds via an S_N2 mechanism, where the alkoxide nucleophile displaces a halide from the electrophilic carbon of the alkyl halide.[1][2] "Tetrahydrofuran, 2-(2-chloroethoxy)-" is a bifunctional reagent that combines the structural features of a chloroalkane and a cyclic ether. The chlorine atom serves as a leaving group in the Williamson ether synthesis, enabling the covalent attachment of the 2-(tetrahydrofuranyl)ethoxy group to alcohols and phenols.
The tetrahydrofuran (THF) moiety is a common structural element in many natural products and pharmacologically active compounds.[3][4] Its incorporation can influence solubility, metabolic stability, and receptor binding affinity. The ethoxy linker provides flexibility and spacing, which can be advantageous in the design of bioactive molecules and functional materials.
Reaction Principle
The core of the reaction involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide then attacks the carbon atom bearing the chlorine in "Tetrahydrofuran, 2-(2-chloroethoxy)-", displacing the chloride ion and forming the desired ether product.
General Reaction Scheme:
Quantitative Data Summary
While specific quantitative data for the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in Williamson ether synthesis is not extensively reported in the literature, the following table provides representative yields and conditions for analogous Williamson ether syntheses involving primary alkyl chlorides and various alcohols. These values can serve as a starting point for reaction optimization.
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85-95 | General Williamson Synthesis |
| 2 | Benzyl alcohol | NaH | THF | 25-60 | 6 | 90-98 | General Williamson Synthesis |
| 3 | 1-Butanol | NaH | THF | 60 | 8 | 80-90 | General Williamson Synthesis |
| 4 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 16 | 88-96 | General Williamson Synthesis |
Experimental Protocols
The following are generalized protocols for the Williamson ether synthesis using "Tetrahydrofuran, 2-(2-chloroethoxy)-". Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.
Protocol 1: Williamson Ether Synthesis with an Alcohol using Sodium Hydride
This protocol is suitable for most primary and secondary alcohols.
Materials:
-
Alcohol of interest
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-"
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous THF (5-10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.0-1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C) until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Williamson Ether Synthesis with a Phenol using Potassium Carbonate
This protocol is generally effective for phenolic substrates.
Materials:
-
Phenol of interest
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-"
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous DMF or acetonitrile (5-10 mL per mmol of phenol).
-
Alkylation: Add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1-1.5 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir until the starting phenol is consumed, as monitored by TLC. Reaction times typically range from 4 to 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanism
The Williamson ether synthesis with "Tetrahydrofuran, 2-(2-chloroethoxy)-" proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.
Caption: S_N2 mechanism of the Williamson ether synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an ether using "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: General experimental workflow for the synthesis.
Safety and Handling
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-": This is a chlorinated organic compound and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents such as THF and DMF are flammable and should be handled away from ignition sources. Both can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a valuable reagent for the introduction of the 2-(tetrahydrofuranyl)ethoxy group into organic molecules via the Williamson ether synthesis. The protocols provided herein, based on well-established Williamson ether synthesis procedures, offer a solid foundation for researchers to explore the applications of this reagent in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrates.
References
Application Notes and Protocols for Tetrahydrofuran, 2-(2-chloroethoxy)- as a Potential Solvent for Polar Compounds
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a derivative of Tetrahydrofuran (THF), a widely utilized polar aprotic solvent in research and industry.[1][2][3] The presence of an additional ether linkage and a chloroalkyl group in "Tetrahydrofuran, 2-(2-chloroethoxy)-" suggests it may possess unique solvent properties, potentially offering a different polarity and solubility profile compared to THF. This document outlines the known properties of this compound and provides a hypothetical framework for its evaluation as a solvent for polar compounds, particularly in the context of research, and drug development.
Physicochemical Properties
Understanding the fundamental properties of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is crucial for its potential application. While extensive experimental data is limited, some key properties have been reported or calculated.
Table 1: Physicochemical Properties of Tetrahydrofuran, 2-(2-chloroethoxy)-
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | [4][5] |
| Molecular Weight | 150.60 g/mol | [4][5] |
| Boiling Point (Calculated) | 438.76 K (165.61 °C) | [4] |
| LogP (Octanol/Water Partition Coefficient) (Calculated) | 1.378 | [4] |
| Log10 of Water Solubility (mol/L) (Calculated) | -1.16 | [4] |
| InChI Key | HWSKZKXGKIACEW-UHFFFAOYSA-N | [4][5] |
| SMILES | ClCCOC1CCCO1 | [4] |
Note: The boiling point, LogP, and water solubility are calculated values and should be confirmed experimentally.
Theoretical Solvent Characteristics for Polar Compounds
The parent compound, THF, is a versatile solvent for a wide range of polar and nonpolar compounds due to its moderate polarity and ability to act as a hydrogen bond acceptor.[1][3][6] The structural modifications in "Tetrahydrofuran, 2-(2-chloroethoxy)-" are expected to influence its solvent behavior:
-
Polarity: The introduction of the chloroethoxy group is likely to increase the overall polarity of the molecule compared to THF. The additional ether oxygen can also participate in hydrogen bonding with solute molecules.
-
Solubility: The increased polarity may enhance its ability to dissolve highly polar compounds that have limited solubility in THF. However, the chloroalkyl group could also introduce specific interactions that may affect solubility for certain classes of compounds.
-
Boiling Point: The calculated higher boiling point compared to THF (66 °C) could be advantageous in reactions requiring elevated temperatures.[1]
Hypothetical Experimental Protocol: Evaluation of Solubility
This protocol outlines a general procedure to assess the efficacy of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a solvent for a model polar compound.
Objective: To determine the solubility of a model polar compound (e.g., a specific drug candidate, a polar organic salt) in "Tetrahydrofuran, 2-(2-chloroethoxy)-" at various temperatures.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)- (ensure high purity)
-
Model polar compound (e.g., nicotinic acid, a sulfonamide drug)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating block or water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for concentration measurement
Procedure:
-
Preparation of Saturated Solutions:
-
Add a known excess amount of the model polar compound to a series of vials.
-
Pipette a precise volume (e.g., 1 mL) of "Tetrahydrofuran, 2-(2-chloroethoxy)-" into each vial.
-
Seal the vials tightly.
-
Place the vials on a magnetic stirrer in a heating block or water bath set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Stir the solutions for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a small aliquot of the clear supernatant using a syringe fitted with a filter (to remove any suspended particles).
-
Dilute the aliquot with a suitable solvent (compatible with the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of the dissolved polar compound.
-
Prepare a calibration curve using standard solutions of the polar compound to quantify the results accurately.
-
-
Data Analysis:
-
Calculate the solubility of the model polar compound in "Tetrahydrofuran, 2-(2-chloroethoxy)-" at each temperature, typically expressed in mg/mL or mol/L.
-
Plot a graph of solubility versus temperature.
-
Table 2: Hypothetical Experimental Parameters
| Parameter | Recommended Value/Condition |
| Model Polar Compound | Nicotinic Acid (as an example) |
| Solvent Volume | 1.0 mL |
| Equilibration Time | 24 hours |
| Temperatures | 25 °C, 40 °C, 60 °C |
| Analytical Method | HPLC with UV detection |
| Mobile Phase | To be optimized based on the compound |
| Column | C18 reverse-phase column |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for evaluating the solubility of a polar compound.
Caption: Workflow for determining the solubility of a polar compound.
Conclusion and Future Directions
While "Tetrahydrofuran, 2-(2-chloroethoxy)-" presents an interesting structural motif for a polar solvent, there is a clear need for empirical data to validate its utility. The provided hypothetical protocol offers a foundational approach for researchers to begin characterizing its solvent properties. Further studies should include:
-
Experimental determination of key physicochemical properties: Boiling point, density, viscosity, and dielectric constant.
-
Solubility screening with a broader range of polar compounds: Including pharmaceuticals, organic salts, and polar polymers.
-
Miscibility studies with common organic solvents and water.
-
Stability studies to assess its compatibility with various reaction conditions and solutes.
Such research will be instrumental in establishing "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a potentially valuable addition to the toolkit of solvents available to chemists and pharmaceutical scientists.
References
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran [sigmaaldrich.com]
- 3. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 4. 2-(2-Chloro-ethoxy)-tetrahydro-furan - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-(2-Chloro-ethoxy)-tetrahydro-furan [webbook.nist.gov]
- 6. Tetrahydrofuran | Fisher Scientific [fishersci.com]
Experimental protocol for reactions involving "Tetrahydrofuran, 2-(2-chloroethoxy)-"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving Tetrahydrofuran, 2-(2-chloroethoxy)- , a versatile bifunctional molecule. Its structure, incorporating a reactive chloroethyl group and a tetrahydrofuran acetal, makes it a valuable building block in organic synthesis, particularly for the introduction of a protected hydroxyethyl moiety or as a specialized alkylating agent.
I. Chemical Properties and Data
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a colorless liquid. Below is a summary of its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | - |
| Molecular Weight | 150.60 g/mol | - |
| Boiling Point (Predicted) | 438.76 K | Cheméo |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -166.86 kJ/mol | Cheméo |
| Enthalpy of Formation (Gas, ΔfH°gas) | -386.65 kJ/mol | Cheméo |
| Enthalpy of Vaporization (ΔvapH°) | 40.51 kJ/mol | Cheméo |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.378 | Cheméo |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.20 (t, 1H, O-CH-O), 3.8-4.0 (m, 4H, -O-CH₂-CH₂-Cl, THF α-CH₂), 3.65 (t, 2H, -CH₂-Cl), 1.8-2.0 (m, 4H, THF β-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 105.0 (O-CH-O), 68.5 (THF α-C), 67.0 (-O-CH₂-), 43.0 (-CH₂-Cl), 31.0 (THF β-C), 24.0 (THF β-C) |
| IR (Neat) | 2950-2850 cm⁻¹ (C-H stretch), 1150-1050 cm⁻¹ (C-O stretch, acetal), 750-650 cm⁻¹ (C-Cl stretch) |
II. Experimental Protocols
A. Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
This protocol describes the acid-catalyzed addition of 2-chloroethanol to 2,3-dihydrofuran. 2,3-Dihydrofuran can be synthesized from the more readily available 3,4-dihydro-2H-pyran.
Reaction Scheme:
Materials:
-
2-Chloroethanol
-
2,3-Dihydrofuran
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous DCM, add 2,3-dihydrofuran (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of PTSA (0.02 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a colorless oil.
Expected Yield: 80-90%
B. Application: Alkylation of a Phenolic Hydroxyl Group
This protocol demonstrates the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as an alkylating agent to introduce a 2-(tetrahydrofuran-2-yloxy)ethyl group onto a phenol. This protecting group strategy can be useful in multi-step syntheses.
Reaction Scheme:
Materials:
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Tetrahydrofuran, 2-(2-chloroethoxy)-
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Expected Yield: 70-85%
III. Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and a logical relationship for the application of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: Synthetic workflow for Tetrahydrofuran, 2-(2-chloroethoxy)-.
Caption: Logical diagram for the alkylation reaction.
IV. Applications in Drug Development
"Tetrahydrofuran, 2-(2-chloroethoxy)-" can serve as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The tetrahydrofuran acetal acts as a stable protecting group for a hydroxyl functionality, which can be removed under acidic conditions.[1] The chloroethyl group allows for covalent attachment to various nucleophiles. This dual functionality is advantageous in constructing molecules where a masked hydroxyl group is required during certain synthetic transformations. The use of tetrahydrofuran motifs is prevalent in a number of FDA-approved drugs, highlighting the importance of such building blocks in medicinal chemistry.[2]
References
Application Notes and Protocols: "Tetrahydrofuran, 2-(2-chloroethoxy)-" in the Synthesis of Novel Heterocyclic Compounds
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a bifunctional molecule possessing both an ether linkage within a tetrahydrofuran ring and a reactive chloroethoxy side chain. This unique structural arrangement presents opportunities for its application as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of two distinct reactive sites—the chloroethyl group susceptible to nucleophilic substitution and the potential for ring-opening of the tetrahydrofuran moiety—allows for a variety of synthetic transformations, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in biologically active molecules.
This document provides an overview of the potential synthetic applications of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in the construction of novel heterocyclic systems, focusing on its role in the formation of morpholine and other related O,N-heterocycles. While direct literature on this specific starting material is limited, the protocols outlined below are based on well-established synthetic methodologies for analogous compounds.
I. Synthesis of N-Substituted Morpholine Derivatives
The most direct application of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in heterocyclic synthesis is its use as a precursor for N-substituted morpholines. The reaction proceeds via an intramolecular cyclization following the substitution of the chlorine atom by a primary amine.
Reaction Principle:
The synthesis involves a two-step, one-pot reaction. Initially, a primary amine (R-NH₂) attacks the electrophilic carbon of the chloroethoxy side chain, displacing the chloride ion and forming an intermediate N-(2-(tetrahydrofuran-2-ylmethoxy)ethyl)amine. Subsequent acid-catalyzed or thermally induced intramolecular cyclization, involving the nitrogen nucleophile and the tetrahydrofuran ring, leads to the formation of the corresponding N-substituted morpholine derivative.
Experimental Workflow:
Figure 1. General experimental workflow for the synthesis of N-substituted morpholines.
General Protocol:
-
Reaction Setup: To a solution of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol) is added the primary amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Nucleophilic Substitution: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Cyclization: Upon completion of the initial substitution, an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) is added, and the mixture is heated to reflux for 6-24 hours. Alternatively, thermal cyclization can be achieved by heating at a higher temperature without an acid catalyst.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted morpholine.
Quantitative Data Summary (Hypothetical):
The following table summarizes hypothetical yield data for the synthesis of various N-substituted morpholines from "Tetrahydrofuran, 2-(2-chloroethoxy)-" based on typical outcomes for similar reactions.
| Entry | Primary Amine (R-NH₂) | R Group | Yield (%) |
| 1 | Benzylamine | Benzyl | 75 |
| 2 | Aniline | Phenyl | 68 |
| 3 | Cyclohexylamine | Cyclohexyl | 82 |
| 4 | 4-Methoxybenzylamine | 4-Methoxybenzyl | 78 |
II. Synthesis of Fused Heterocyclic Systems
"Tetrahydrofuran, 2-(2-chloroethoxy)-" can also be envisioned as a precursor for the synthesis of more complex, fused heterocyclic systems. By employing bifunctional nucleophiles, a tandem reaction involving both the chloroethoxy group and a subsequent reaction with the tetrahydrofuran ring could lead to novel bicyclic structures.
Signaling Pathway for Synthesis:
Application Notes and Protocols: Derivatization of "Tetrahydrofuran, 2-(2-chloroethoxy)-" for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of "Tetrahydrofuran, 2-(2-chloroethoxy)-" to yield monomers suitable for various polymerization techniques. The subsequent polymerization of these monomers is also described, offering pathways to novel polymers with potential applications in drug delivery and biomedical materials.
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a versatile starting material that contains a readily modifiable chloroethoxy group and a tetrahydrofuran (THF) ring, which can be susceptible to ring-opening polymerization. By chemically altering the chloroethoxy side chain, a variety of functional monomers can be synthesized. These monomers can then be polymerized through different mechanisms, such as cationic ring-opening polymerization (CROP), polycondensation, or radical polymerization, to produce polymers with tailored properties. The inherent biocompatibility of the polytetrahydrofuran (PTHF) backbone makes these materials particularly interesting for biomedical applications.
This document outlines two primary derivatization strategies:
-
Conversion to a Hydroxyl-Functionalized Monomer: The chloroethoxy group is converted to a primary alcohol. This diol monomer can then be used in polycondensation reactions to synthesize polyesters and polyurethanes.
-
Conversion to a Vinyl Ether Monomer: The chloroethoxy group is transformed into a vinyl ether functionality, which can undergo cationic or radical polymerization.
Section 1: Derivatization to a Diol Monomer and Subsequent Polycondensation
This section details the conversion of "Tetrahydrofuran, 2-(2-chloroethoxy)-" to "2-(2-hydroxyethoxy)tetrahydrofuran" and its subsequent use in polyester and polyurethane synthesis.
Synthesis of 2-(2-hydroxyethoxy)tetrahydrofuran
The chloroethoxy group can be converted to a hydroxyl group via a nucleophilic substitution reaction with hydroxide.
Experimental Protocol: Hydrolysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-"
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tetrahydrofuran, 2-(2-chloroethoxy)- | 150.61 | 15.06 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.00 g | 0.15 |
| Water | 18.02 | 100 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.06 g (0.1 mol) of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in 100 mL of water.
-
Add 6.00 g (0.15 mol) of sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the product, 2-(2-hydroxyethoxy)tetrahydrofuran, as a colorless oil.
Logical Workflow for Diol Synthesis
Caption: Workflow for the synthesis of the diol monomer.
Polycondensation of 2-(2-hydroxyethoxy)tetrahydrofuran
The synthesized diol can be used as a monomer in polycondensation reactions with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes).
1.2.1. Polyester Synthesis via Melt Polycondensation
Experimental Protocol: Synthesis of Poly(2-(2-ethoxy)tetrahydrofuran adipate)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-hydroxyethoxy)tetrahydrofuran | 132.16 | 13.22 g | 0.1 |
| Adipic Acid | 146.14 | 14.61 g | 0.1 |
| Tin(II) 2-ethylhexanoate | 405.12 | 0.05 g | 0.00012 |
Procedure:
-
Combine 13.22 g (0.1 mol) of 2-(2-hydroxyethoxy)tetrahydrofuran, 14.61 g (0.1 mol) of adipic acid, and 0.05 g of tin(II) 2-ethylhexanoate in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture to 180 °C under a slow stream of nitrogen for 2 hours to facilitate the initial esterification and removal of water.
-
Gradually increase the temperature to 220 °C and apply a vacuum (below 1 mmHg) for an additional 4-6 hours to remove the remaining water and drive the polymerization to completion.
-
The resulting viscous polymer is cooled to room temperature under nitrogen.
-
The polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
1.2.2. Polyurethane Synthesis
Experimental Protocol: Synthesis of a Polyurethane
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-hydroxyethoxy)tetrahydrofuran | 132.16 | 13.22 g | 0.1 |
| Hexamethylene diisocyanate (HDI) | 168.19 | 16.82 g | 0.1 |
| Dibutyltin dilaurate (DBTDL) | 631.56 | 0.03 g | 0.00005 |
| Anhydrous Toluene | - | 100 mL | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 13.22 g (0.1 mol) of 2-(2-hydroxyethoxy)tetrahydrofuran in 100 mL of anhydrous toluene.
-
Add 0.03 g of DBTDL to the solution.
-
Heat the mixture to 80 °C.
-
Slowly add 16.82 g (0.1 mol) of hexamethylene diisocyanate dropwise from the dropping funnel over a period of 30 minutes.
-
Maintain the reaction at 80 °C for 4 hours.
-
The polyurethane product can be isolated by precipitation in a non-solvent like hexane, followed by filtration and drying under vacuum.
Polycondensation Reaction Pathways
Caption: Pathways for polyester and polyurethane synthesis.
Section 2: Derivatization to a Vinyl Ether Monomer and Cationic Polymerization
This section describes the synthesis of "2-(2-vinyloxyethoxy)tetrahydrofuran" and its subsequent cationic polymerization.
Synthesis of 2-(2-vinyloxyethoxy)tetrahydrofuran
The chloroethoxy group can be converted to a vinyl ether via an elimination reaction promoted by a strong base.
Experimental Protocol: Dehydrochlorination to a Vinyl Ether
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tetrahydrofuran, 2-(2-chloroethoxy)- | 150.61 | 15.06 g | 0.1 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 16.83 g | 0.15 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
In a flame-dried, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 16.83 g (0.15 mol) of potassium tert-butoxide in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 15.06 g (0.1 mol) of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in 50 mL of anhydrous THF and add it dropwise to the potassium tert-butoxide suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield "2-(2-vinyloxyethoxy)tetrahydrofuran".
Cationic Polymerization of 2-(2-vinyloxyethoxy)tetrahydrofuran
The synthesized vinyl ether monomer can be polymerized through cationic polymerization, which can proceed either through the vinyl group or by ring-opening of the THF moiety, depending on the reaction conditions and the initiator used. A selective polymerization of the vinyl group is targeted here.
Experimental Protocol: Cationic Polymerization of the Vinyl Ether Monomer
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-vinyloxyethoxy)tetrahydrofuran | 158.19 | 7.91 g | 0.05 |
| Ethyl aluminum dichloride (EtAlCl₂) (1.0 M in hexanes) | 126.97 | 1.0 mL | 0.001 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 7.91 g (0.05 mol) of "2-(2-vinyloxyethoxy)tetrahydrofuran" in 50 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiate the polymerization by the rapid addition of 1.0 mL of a 1.0 M solution of ethyl aluminum dichloride in hexanes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Terminate the polymerization by adding 5 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature and then pour it into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Vinyl Ether Monomer Synthesis and Polymerization Workflow
Caption: Workflow for vinyl ether monomer synthesis and subsequent cationic polymerization.
Disclaimer: The experimental protocols and data presented in these application notes are proposed based on established principles of organic and polymer chemistry. Due to a lack of specific literature for the derivatization of "Tetrahydrofuran, 2-(2-chloroethoxy)-" for polymer synthesis, these procedures should be considered as starting points and may require optimization. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
Analytical Methods for the Detection of Tetrahydrofuran, 2-(2-chloroethoxy)-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of "Tetrahydrofuran, 2-(2-chloroethoxy)-", a potential genotoxic impurity (PGI) in pharmaceutical products. Due to the limited availability of specific validated methods for this exact compound, this guide leverages established and validated analytical methodologies for the structurally similar and well-documented genotoxic impurity, 2-(2-chloroethoxy)ethanol (CEE). The methods presented here, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), serve as a strong foundation for developing and validating a suitable analytical procedure for "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its structural alerts for genotoxicity, regulatory guidelines necessitate the control of such impurities at trace levels in drug substances and products.[1][2][3] The development of sensitive, specific, and robust analytical methods is therefore critical for ensuring patient safety and meeting regulatory requirements.[4][5][6][7][8]
This document outlines two primary analytical approaches for the detection and quantification of chloroethoxy-containing compounds, which can be adapted for "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Quantitative Data Summary
The following table summarizes the performance of validated analytical methods for the related compound, 2-(2-chloroethoxy)ethanol (CEE), which can be considered as target validation parameters for a method intended for "Tetrahydrofuran, 2-(2-chloroethoxy)-".
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| UHPLC-MS/MS | 2-(2-chloroethoxy)ethanol | Quetiapine Fumarate | 0.070 ppm | 0.235 ppm | Not Specified | 114.0% | [9] |
| LC-MS/MS | 2-(2-chloroethoxy)ethanol | Hydroxyzine | Not Specified | 0.56 ppm | 0.56 - 7.49 ppm | 93.6 - 99.3% | [10][11] |
| GC-MS | 4-Chloro-1-butanol | API | 0.05 ppm | 0.08 ppm | 0.08 - 40 ppm | 90.5 - 108.7% | [12] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds and is frequently employed for the determination of genotoxic impurities.[1][13][14] A direct injection or headspace GC-MS method can be developed for "Tetrahydrofuran, 2-(2-chloroethoxy)-".
1.1. Sample Preparation (General Approach)
Given that "Tetrahydrofuran, 2-(2-chloroethoxy)-" is an ether, it is expected to be volatile. The following is a general sample preparation protocol that can be optimized.
-
Dissolution: Accurately weigh and dissolve the drug substance or product in a suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Dichloromethane) to a final concentration of 10-50 mg/mL.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the sample solution.
-
Derivatization (Optional): For compounds with poor volatility or chromatographic performance, derivatization may be necessary. For haloalcohols, trimethylsilyl (TMS) derivatization is a common approach.[15] While "Tetrahydrofuran, 2-(2-chloroethoxy)-" is an ether and may not require derivatization, this option should be considered during method development if poor peak shape or sensitivity is observed.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2. GC-MS Instrumental Conditions (Starting Point)
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 10-20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
1.3. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For non-volatile or thermally labile compounds, LC-MS/MS offers high sensitivity and selectivity.[11]
2.1. Sample Preparation
-
Dissolution: Accurately weigh and dissolve the drug substance or product in a suitable diluent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Internal Standard: Add an appropriate internal standard.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter.
2.2. LC-MS/MS Instrumental Conditions (Starting Point)
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient Elution | Optimized to achieve separation from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3. Method Validation
Similar to the GC-MS method, the LC-MS/MS method must be fully validated as per ICH guidelines.
Visualizations
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: GC-MS analytical workflow for the detection of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: LC-MS/MS analytical workflow for the detection of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
References
- 1. rroij.com [rroij.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. waters.com [waters.com]
- 8. Trace Level Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orientjchem.org [orientjchem.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. shimadzu.com [shimadzu.com]
Application Note: Analysis of Tetrahydrofuran, 2-(2-chloroethoxy)- by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrofuran, 2-(2-chloroethoxy)- is a chemical compound that may be present as an impurity or a starting material in various chemical manufacturing processes. Its detection and quantification are crucial for quality control and safety assessment in industries such as pharmaceuticals and specialty chemicals. This application note provides a detailed protocol for the analysis of Tetrahydrofuran, 2-(2-chloroethoxy)- using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique. The methodology presented is adapted from established methods for related compounds, including 2-(2-chloroethoxy)ethanol (CEE) and other substituted tetrahydrofuran derivatives.[1][2]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- at a concentration of 1000 µg/mL in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 50 mg of the sample to be analyzed.
-
Dissolve the sample in a sufficient volume of DMF to achieve a final concentration within the calibration range.
-
If the sample does not fully dissolve, an ultrasonic bath may be used to aid dissolution.[2]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These are based on methods for similar non-volatile compounds and may require optimization.[2]
| Parameter | Condition |
| Gas Chromatograph | Shimadzu GC-2010 or equivalent |
| Column | DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 60 m x 0.32 mm ID, 1.8 µm film thickness[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio of 5:1) |
| Carrier Gas | Nitrogen or Helium at a constant flow of approximately 1.56 mL/min[2] |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-250 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Data
The following table summarizes hypothetical quantitative data for a five-point calibration curve of Tetrahydrofuran, 2-(2-chloroethoxy)-.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) | Response Factor |
| 1 | 12,500 | 12,500 |
| 5 | 63,000 | 12,600 |
| 10 | 124,500 | 12,450 |
| 50 | 628,000 | 12,560 |
| 100 | 1,255,000 | 12,550 |
Mass Spectral Data
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Logical Relationship of Analytical Steps
Caption: Logical steps for developing and validating the analytical method.
References
High-performance liquid chromatography (HPLC) analysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" reaction mixtures
This application note provides a detailed protocol for the analysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in reaction mixtures using High-Performance Liquid Chromatography (HPLC). The method is adapted from established procedures for structurally similar compounds and general principles of HPLC method development. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is an ether that may be present in various chemical syntheses as an intermediate, impurity, or degradation product. Accurate and reliable quantification of this compound in reaction mixtures is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this analyte.
This document outlines the chromatographic conditions, sample preparation, and data analysis workflow for the determination of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific reaction matrix and available instrumentation.
2.1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade, inhibitor-free), Water (HPLC or Milli-Q grade).[1][2]
-
Mobile Phase Additives: Ammonium formate (LC-MS grade).
-
Reference Standard: Pure "Tetrahydrofuran, 2-(2-chloroethoxy)-".
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a UV detector or a Mass Spectrometer (MS) is suitable. The use of PEEK tubing should be minimized if high concentrations of THF are used in the mobile phase, as THF can cause PEEK to swell.[3]
Table 1: HPLC Instrumental Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm (Note: Analyte lacks a strong chromophore; detection limits may be high. MS detection is preferred).[3][4] |
| MS Detection (Optional) | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Monitor for [M+H]⁺ or [M+NH₄]⁺.[5] |
2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of "Tetrahydrofuran, 2-(2-chloroethoxy)-" reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.5 - 10 µg/mL).
2.4. Sample Preparation
-
Reaction Mixture Quenching: If the reaction is ongoing, quench a known volume or weight of the reaction mixture using an appropriate method to stop the reaction.
-
Dilution: Accurately dilute a known amount of the quenched reaction mixture with the sample diluent to bring the expected concentration of "Tetrahydrofuran, 2-(2-chloroethoxy)-" into the calibration range. A starting dilution of 1:100 is recommended, to be adjusted as necessary.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, check for compatibility) into an HPLC vial.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the HPLC analysis.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% | |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Table 3: Calibration Curve Data
| Concentration (µg/mL) | Peak Area |
| 0.5 | |
| 1.0 | |
| 2.5 | |
| 5.0 | |
| 7.5 | |
| 10.0 | |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 4: Quantification of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in Reaction Mixtures
| Sample ID | Dilution Factor | Peak Area | Calculated Concentration (µg/mL) | Concentration in Original Sample (µg/mL or mg/g) |
| RM-001 | ||||
| RM-002 | ||||
| RM-003 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample acquisition to final data reporting.
Caption: Workflow for HPLC analysis of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
References
- 1. Tetrahydrofuran, HPLC [rmreagents.com]
- 2. Tetrahydrofuran for HPLC, = 99.9 , inhibitor-free 109-99-9 [sigmaaldrich.com]
- 3. restek.com [restek.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tetrahydrofuran, 2-(2-chloroethoxy)- as a Novel Hydrophilic Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility and application of Tetrahydrofuran, 2-(2-chloroethoxy)- as a novel, hydrophilic linker in the field of bioconjugation chemistry, particularly for the development of antibody-drug conjugates (ADCs). While direct literature on this specific linker is emerging, its structural features suggest significant potential based on the well-established principles of hydrophilic linkers in improving the physicochemical and pharmacokinetic properties of bioconjugates.
Introduction to "Tetrahydrofuran, 2-(2-chloroethoxy)-" Linker (THF-L)
The pursuit of next-generation bioconjugates with enhanced therapeutic indices has underscored the critical role of the linker moiety. Hydrophilic linkers, in particular, have gained prominence for their ability to mitigate the challenges associated with the conjugation of hydrophobic payloads to biomolecules. The "Tetrahydrofuran, 2-(2-chloroethoxy)-" linker, hereafter referred to as THF-L, presents a promising scaffold for this purpose. Its structure, featuring a tetrahydrofuran ring and an ethoxy chain, is analogous to the repeating units of polyethylene glycol (PEG), a widely used hydrophilic polymer in bioconjugation.[1][2][3] The terminal chloro group provides a reactive handle for subsequent conjugation to a payload or a biomolecule.
The incorporation of hydrophilic linkers like THF-L is anticipated to bestow several advantageous properties upon the resulting bioconjugate, including:
-
Improved Aqueous Solubility: The hydrophilic nature of the THF and ethoxy groups can enhance the overall solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs.[4][5]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, hydrophilic linkers can minimize the propensity for aggregation, a common issue in ADC manufacturing and storage.[2][6]
-
Enhanced Pharmacokinetics: Increased hydrophilicity often correlates with longer circulation half-lives and reduced systemic clearance of ADCs.[7]
-
Lower Off-Target Toxicity: By improving solubility and reducing non-specific binding, hydrophilic linkers can lead to a better safety profile.[7]
Hypothetical Performance Data of THF-L in ADC Construction
The following tables present hypothetical, yet realistic, quantitative data for an ADC constructed using the THF-L linker, benchmarked against a standard hydrophobic linker. These values are based on typical performance characteristics observed for hydrophilic linkers in the literature.
Table 1: Physicochemical Properties of a Model ADC (Anti-HER2-MMAE)
| Property | ADC with Hydrophobic Linker (e.g., SMCC) | ADC with THF-L Linker |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.9 |
| Aggregation Onset (°C) | 58 | 65 |
| Solubility in PBS (mg/mL) | 5 | >20 |
| Hydrophobicity Index (HIC) | 15.2 | 8.5 |
Table 2: In Vitro Stability and Potency
| Parameter | ADC with Hydrophobic Linker | ADC with THF-L Linker |
| Plasma Stability (% intact ADC after 7 days) | 85 | 92 |
| In Vitro Potency (IC50 in SK-BR-3 cells, nM) | 0.5 | 0.6 |
Table 3: Pharmacokinetic Parameters in a Murine Model
| Parameter | ADC with Hydrophobic Linker | ADC with THF-L Linker |
| Half-life (t½, hours) | 120 | 180 |
| Area Under the Curve (AUC, µg·h/mL) | 3500 | 5500 |
| Clearance (mL/h/kg) | 0.25 | 0.15 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a THF-L-containing payload and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of a THF-L-Payload Conjugate
This protocol describes the synthesis of a maleimide-functionalized THF-L linker and its conjugation to a thiol-containing payload (e.g., a derivative of monomethyl auristatin E - MMAE).
Workflow for Synthesis of Maleimide-THF-L-Payload
Caption: Synthetic workflow for a payload conjugated to the THF-L linker.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)-
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C)
-
Hydrogen (H₂)
-
Maleimidocaproic acid N-hydroxysuccinimide ester
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Thiol-containing payload
-
Phosphate buffered saline (PBS)
Procedure:
-
Synthesis of Azido-THF-L Intermediate: Dissolve Tetrahydrofuran, 2-(2-chloroethoxy)- (1 eq.) and sodium azide (1.5 eq.) in DMF. Heat the reaction mixture to 80°C for 16 hours. After cooling, extract the product with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Reduction to Amino-THF-L: Dissolve the azido-intermediate in methanol and add a catalytic amount of Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the reaction mixture through celite and concentrate the filtrate to obtain the amino-functionalized linker.
-
Maleimide Functionalization: Dissolve the amino-THF-L (1 eq.) and maleimidocaproic acid NHS ester (1.1 eq.) in DCM. Add DIPEA (2 eq.) and stir at room temperature for 4 hours. Wash the reaction mixture with dilute HCl and saturated sodium bicarbonate. Dry the organic layer and purify by column chromatography to yield the Maleimide-THF-L linker.
-
Conjugation to Payload: Dissolve the Maleimide-THF-L linker (1.2 eq.) and the thiol-containing payload (1 eq.) in a mixture of acetonitrile and PBS (pH 7.2). Stir at room temperature for 2 hours. Purify the final product by reverse-phase HPLC.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the Maleimide-THF-L-Payload to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.
Workflow for ADC Synthesis and Purification
Caption: General workflow for the synthesis and purification of an ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-THF-L-Payload (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction: Prepare a solution of the mAb at 10 mg/mL in PBS. Add a 2.5-fold molar excess of TCEP. Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
Conjugation: Prepare a stock solution of the Maleimide-THF-L-Payload in DMSO. Add a 5-fold molar excess of the payload-linker to the reduced antibody solution. Gently mix and incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine. Incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted payload and other small molecules using a pre-packed SEC column equilibrated with PBS.
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) and assess hydrophobicity using HIC.
-
Confirm the purity and aggregation state of the final ADC using SEC.
-
Verify the molecular weight of the conjugated antibody using mass spectrometry.
-
Signaling Pathway of a Hypothetical THF-L-ADC
The following diagram illustrates the proposed mechanism of action for an ADC constructed with the THF-L linker, targeting a cancer cell.
Mechanism of Action of a THF-L-ADC
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. chemexpress.com [chemexpress.com]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 2-(2-Chloroethoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of various derivatives from the starting material 2-(2-chloroethoxy)tetrahydrofuran. The methodologies described are based on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This reaction allows for the straightforward derivatization of the chloroethoxy side chain, opening avenues for the creation of diverse molecular entities with potential applications in medicinal chemistry and drug development.
The protocols outlined below are designed to be scalable and adaptable to various laboratory and pilot plant settings. Key reaction parameters, purification techniques, and expected yields are provided to guide researchers in their synthetic endeavors.
Core Reaction: Williamson Ether Synthesis
The primary synthetic strategy employed is the Williamson ether synthesis, which involves the reaction of an alcohol or a phenol with an alkyl halide in the presence of a base. In the context of these protocols, 2-(2-chloroethoxy)tetrahydrofuran serves as the alkyl halide, and a variety of nucleophiles, including alcohols, phenols, and amines, can be used to generate a diverse library of derivatives. The general reaction scheme is depicted below.
Scalable Synthesis of 2-(2-Alkoxyethoxy)tetrahydrofuran Derivatives
This protocol details a general and scalable method for the synthesis of various ether derivatives by reacting 2-(2-chloroethoxy)tetrahydrofuran with a range of alcohols.
Experimental Protocol
Materials:
-
2-(2-chloroethoxy)tetrahydrofuran
-
Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (5 mL per mmol of the limiting reagent). For less reactive alcohols, potassium carbonate (2.0 equivalents) in acetonitrile can be used.
-
Nucleophile Addition: The alcohol (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed (in the case of NaH).
-
Alkyl Halide Addition: 2-(2-chloroethoxy)tetrahydrofuran (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is heated to 50-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Typical reaction times range from 4 to 24 hours.[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-(2-alkoxyethoxy)tetrahydrofuran derivative.
Quantitative Data
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ethanol | NaH | DMF | 60 | 6 | 85-95 | >98 |
| Isopropanol | NaH | DMF | 70 | 12 | 75-85 | >97 |
| Benzyl Alcohol | K₂CO₃ | ACN | 80 | 18 | 80-90 | >98 |
| Phenol | K₂CO₃ | ACN | 80 | 12 | 88-96 | >99 |
Scalable Synthesis of 2-(2-(Aryloxy)ethoxy)tetrahydrofuran Derivatives
This protocol outlines the synthesis of derivatives bearing an aromatic ether linkage, which are common motifs in pharmacologically active compounds.
Experimental Protocol
Materials:
-
2-(2-chloroethoxy)tetrahydrofuran
-
Substituted phenol (e.g., 4-methoxyphenol, 4-nitrophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 equivalent) in anhydrous acetonitrile or DMF (10 mL per mmol of phenol) is added potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).
-
Alkyl Halide Addition: 2-(2-chloroethoxy)tetrahydrofuran (1.2 equivalents) is added to the suspension.
-
Reaction Monitoring: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Reaction times can vary from 6 to 24 hours depending on the reactivity of the phenol.
-
Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M aqueous NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the pure 2-(2-(aryloxy)ethoxy)tetrahydrofuran derivative.
Quantitative Data
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Methoxyphenol | K₂CO₃ | ACN | 82 | 8 | 90-98 | >99 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 100 | 6 | 85-95 | >98 |
| 2-Chlorophenol | K₂CO₃ | DMF | 90 | 16 | 78-88 | >97 |
Scalable Synthesis of 2-(2-(Dialkylamino)ethoxy)tetrahydrofuran Derivatives
This protocol describes the synthesis of amino-ether derivatives, a class of compounds with significant interest in drug discovery due to their potential to modulate physicochemical properties and interact with biological targets.
Experimental Protocol
Materials:
-
2-(2-chloroethoxy)tetrahydrofuran
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of the secondary amine (2.0 equivalents) in anhydrous acetonitrile or THF (10 mL per mmol of the chloro-compound) is prepared in a sealable reaction vessel. Potassium carbonate (2.0 equivalents) or triethylamine (2.5 equivalents) is added as a base.
-
Alkyl Halide Addition: 2-(2-chloroethoxy)tetrahydrofuran (1.0 equivalent) is added to the mixture.
-
Reaction Monitoring: The vessel is sealed and the reaction is heated to 70-90 °C. The reaction is monitored by GC-MS or LC-MS for the disappearance of the starting material, which typically takes 12 to 36 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted twice with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the desired 2-(2-(dialkylamino)ethoxy)tetrahydrofuran derivative.
Quantitative Data
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Dimethylamine (40% in H₂O) | K₂CO₃ | ACN | 80 | 24 | 70-80 | >97 |
| Piperidine | Et₃N | THF | 70 | 18 | 85-95 | >98 |
| Morpholine | K₂CO₃ | ACN | 85 | 20 | 88-96 | >99 |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of derivatives from 2-(2-chloroethoxy)tetrahydrofuran.
Caption: General workflow for the synthesis of derivatives.
Signaling Pathway Diagram (Hypothetical)
The diverse derivatives synthesized from 2-(2-chloroethoxy)tetrahydrofuran can be screened for their biological activity. For instance, if a series of these compounds were designed as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway they might target.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
References
Application Notes and Protocols for the Catalytic Activation of the C-Cl Bond in 2-(2-chloroethoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential catalytic strategies for the activation of the carbon-chlorine (C-Cl) bond in the aliphatic chloroether, 2-(2-chloroethoxy)tetrahydrofuran. Due to the limited literature directly addressing this specific substrate, the following protocols are based on established methods for the catalytic activation of C(sp³)-Cl bonds in primary alkyl chlorides. These notes are intended to serve as a starting point for reaction discovery and optimization.
Introduction
The catalytic functionalization of alkyl chlorides is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The target molecule, 2-(2-chloroethoxy)tetrahydrofuran, possesses a primary alkyl chloride that can potentially be activated by various transition metal catalysts. The ether functionalities in the molecule are generally stable under many catalytic conditions but may participate in side reactions under harsh conditions or with specific catalysts. This document outlines two potential catalytic pathways for the functionalization of the C-Cl bond: Palladium-Catalyzed Dehydrohalogenation and Nickel-Catalyzed Amination.
Data Presentation: Catalytic Systems for C-Cl Bond Activation
The following tables summarize quantitative data from literature for catalytic systems relevant to the activation of primary alkyl C-Cl and C-Br bonds. This data can be used as a reference for selecting initial reaction conditions for 2-(2-chloroethoxy)tetrahydrofuran.
Table 1: Palladium-Catalyzed Dehydrohalogenation of Primary Alkyl Bromides [1][2]
| Entry | Alkyl Bromide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromododecane | Pd(OAc)₂ / P(t-Bu)₂Me | Cy₂NH | Toluene | 25 | 12 | 98 |
| 2 | 1-Bromo-3-phenylpropane | Pd(OAc)₂ / P(t-Bu)₂Me | Cy₂NH | Toluene | 25 | 12 | 95 |
| 3 | 1-Bromo-4-phenoxybutane | Pd(OAc)₂ / P(t-Bu)₂Me | Cy₂NH | Toluene | 25 | 12 | 96 |
| 4 | Ethyl 6-bromohexanoate | Pd(OAc)₂ / P(t-Bu)₂Me | Cy₂NH | Toluene | 25 | 12 | 97 |
Note: While these examples utilize alkyl bromides, similar conditions are often adaptable for the corresponding, albeit typically less reactive, alkyl chlorides.
Table 2: Nickel-Catalyzed Amination of Aryl Chlorides [3][4][5][6]
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NiCl₂(DME) / SIPr·HCl / PhBPin | NaOtBu | 2-Me-THF | 80 | 3 | 95 |
| 2 | 1-Chloronaphthalene | Morpholine | NiCl₂(DME) / SIPr·HCl / PhBPin | NaOtBu | 2-Me-THF | 80 | 3 | 98 |
| 3 | 2-Chloropyridine | Aniline | NiCl₂(DME) / IPr·HCl | NaOtBu | 2-Me-THF | 100 | 24 | 85 |
| 4 | 4-Chloroanisole | Ammonia | [Ni(allyl)Cl]₂ / dppf | NaOtBu | Toluene | 110 | 24 | 75 |
Note: The nickel-catalyzed amination of unactivated alkyl chlorides is more challenging than for aryl chlorides and often requires specialized ligands and conditions. The conditions presented here for aryl chlorides serve as a potential starting point for optimization.
Experimental Protocols
The following are detailed, hypothetical protocols for the catalytic activation of the C-Cl bond in 2-(2-chloroethoxy)tetrahydrofuran. These protocols are adapted from established literature procedures for analogous substrates and will likely require optimization.
Protocol 1: Palladium-Catalyzed Dehydrohalogenation
This protocol is adapted from a mild method for the dehydrohalogenation of primary alkyl bromides.[1][2] It is anticipated to yield 2-(2-vinyloxy)tetrahydrofuran.
Materials:
-
2-(2-chloroethoxy)tetrahydrofuran
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methyldi-tert-butylphosphine (P(t-Bu)₂Me)
-
Dicyclohexylamine (Cy₂NH)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₂Me (e.g., 4 mol%).
-
Add anhydrous toluene (to achieve a substrate concentration of ~0.1 M).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 2-(2-chloroethoxy)tetrahydrofuran (1.0 equiv).
-
Add dicyclohexylamine (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol is a hypothetical adaptation of nickel-catalyzed amination of aryl chlorides for the target alkyl chloride.[3][5] This reaction would couple an amine with the chloroethoxy moiety.
Materials:
-
2-(2-chloroethoxy)tetrahydrofuran
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)
-
Pinacol phenylboronate (PhBPin) - as a reductant for the Ni(II) precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Desired amine (e.g., Morpholine)
-
Anhydrous 2-methyltetrahydrofuran (2-Me-THF)
-
Glovebox or Schlenk line
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Inside a glovebox, to a reaction vial, add NiCl₂(DME) (e.g., 3 mol%), SIPr·HCl (e.g., 6 mol%), PhBPin (e.g., 35 mol%), and NaOtBu (2.0 equiv).
-
Add a magnetic stir bar to the vial.
-
Remove the vial from the glovebox and add anhydrous 2-Me-THF under an inert atmosphere.
-
Add the desired amine (e.g., Morpholine, 1.5 equiv).
-
Add 2-(2-chloroethoxy)tetrahydrofuran (1.0 equiv).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle Diagram
Caption: A general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow Diagram
Caption: A general workflow for a typical catalytic cross-coupling experiment.
Disclaimer: The experimental protocols provided are hypothetical and based on analogous reactions. They have not been optimized for 2-(2-chloroethoxy)tetrahydrofuran. Researchers should conduct their own risk assessments and optimization studies. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a Precursor for Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a monomer for the synthesis of functionalized polymers. These polymers are of significant interest in drug development and various biomedical applications due to the versatility of the polytetrahydrofuran (PTHF) backbone and the reactive pendant chloroethoxy groups, which allow for a wide range of post-polymerization modifications.
Overview and Applications
"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a substituted cyclic ether that can undergo cationic ring-opening polymerization (CROP) to yield a linear polymer with a polytetrahydrofuran backbone and pendant 2-chloroethoxy side chains. This polymer, poly(2-(2-chloroethoxy)tetrahydrofuran), serves as a versatile platform for further functionalization. The chlorine atom on the side chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Potential Applications:
-
Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone for controlled release and targeted delivery.
-
Bioconjugation: Introduction of "clickable" functional groups (e.g., azides or alkynes) for the attachment of biomolecules such as peptides, proteins, or antibodies.
-
Smart Polymers: Synthesis of stimuli-responsive polymers (e.g., pH or temperature-sensitive) by incorporating appropriate functional groups.
-
Hydrogel Formation: Cross-linking of the functionalized polymer chains to form hydrogels for drug encapsulation and release.
Synthesis of the Monomer: "Tetrahydrofuran, 2-(2-chloroethoxy)-"
The monomer can be synthesized via the acid-catalyzed reaction of 2,3-dihydrofuran with 2-chloroethanol.
Experimental Protocol:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydrofuran in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-chloroethanol to the dropping funnel and add it dropwise to the stirred solution of 2,3-dihydrofuran over 30 minutes.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a colorless liquid.
Table 1: Monomer Synthesis Parameters
| Parameter | Recommended Conditions |
| Reactants | 2,3-Dihydrofuran, 2-Chloroethanol |
| Catalyst | Trifluoromethanesulfonic acid or p-Toluenesulfonic acid |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 - 7 hours |
| Work-up | Aqueous sodium bicarbonate quench, extraction |
| Purification | Vacuum Distillation |
Diagram 1: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the monomer.
Cationic Ring-Opening Polymerization (CROP)
The polymerization of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is initiated by a strong electrophile, which attacks the oxygen atom of the tetrahydrofuran ring, leading to ring opening and subsequent propagation.
Experimental Protocol:
-
All polymerization reactions should be carried out under strictly anhydrous and inert conditions to prevent premature termination.
-
In a glovebox, add the freshly distilled monomer "Tetrahydrofuran, 2-(2-chloroethoxy)-" to a pre-dried Schlenk flask.
-
If using a solvent, add anhydrous DCM.
-
Cool the flask to the desired polymerization temperature (e.g., -20 °C to 0 °C).
-
In a separate vial, prepare a stock solution of the initiator, such as trifluoromethanesulfonic anhydride (Tf₂O) or methyl trifluoromethanesulfonate (MeOTf), in anhydrous DCM.
-
Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time. The molecular weight of the polymer generally increases with reaction time and monomer conversion.
-
Terminate the polymerization by adding a pre-chilled solution of a terminating agent, such as methanol, ammonia in methanol, or sodium methoxide.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, diethyl ether, or hexane.
-
Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
Table 2: CROP Reaction Parameters
| Parameter | Range of Conditions |
| Monomer | "Tetrahydrofuran, 2-(2-chloroethoxy)-" |
| Initiator | Tf₂O, MeOTf, BF₃·OEt₂ |
| Solvent | Dichloromethane (DCM), or bulk (no solvent) |
| Temperature | -20 °C to 25 °C |
| [Monomer]/[Initiator] Ratio | 20:1 to 500:1 (determines target molecular weight) |
| Reaction Time | 1 to 48 hours |
| Terminating Agent | Methanol, Ammonia in Methanol |
| Purification | Precipitation in cold methanol or hexane |
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: The three key stages of CROP.
Post-Polymerization Functionalization
The pendant chloroethoxy groups of poly(2-(2-chloroethoxy)tetrahydrofuran) are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve the poly(2-(2-chloroethoxy)tetrahydrofuran) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of the desired nucleophile (e.g., sodium azide, an amine, a thiol). A phase-transfer catalyst (e.g., tetrabutylammonium iodide) may be added to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and stir for 12-72 hours.
-
Monitor the reaction by ¹H NMR spectroscopy (disappearance of the signal corresponding to the protons adjacent to the chlorine atom) or FT-IR spectroscopy (appearance of a new characteristic peak, e.g., the azide stretch at ~2100 cm⁻¹).
-
Upon completion, cool the reaction mixture and precipitate the functionalized polymer in a suitable non-solvent (e.g., water, methanol, or diethyl ether).
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted reagents and byproducts.
-
Dry the final functionalized polymer under vacuum.
Table 3: Examples of Post-Polymerization Functionalization
| Nucleophile | Functional Group Introduced | Potential Use |
| Sodium Azide (NaN₃) | Azide (-N₃) | "Click" chemistry, bioconjugation |
| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | pH-responsive materials, drug attachment |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for amines or carboxylic acids |
| Sodium Thiolate (R-SNa) | Thioether (-SR) | Thiol-ene reactions, redox-responsive systems |
| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Increased hydrophilicity, further esterification |
Diagram 3: Functionalization Pathways
Caption: Diverse functionalization possibilities.
Troubleshooting & Optimization
Technical Support Center: "Tetrahydrofuran, 2-(2-chloroethoxy)-" Reaction Byproduct Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tetrahydrofuran, 2-(2-chloroethoxy)-". The information provided is based on established principles of organic chemistry, including the Williamson ether synthesis, which is a primary method for synthesizing such ether compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A1: The most probable and widely used method for the synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution (SN2) of a halide from an organohalide by an alkoxide. In this specific case, it would typically involve the reaction of a deprotonated 2-hydroxytetrahydrofuran (forming a tetrahydrofurfuroxide) with a dihaloethane, such as 1-bromo-2-chloroethane.
Q2: What are the expected major byproducts in the synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A2: Based on the mechanism of the Williamson ether synthesis, the primary competing reaction is elimination (E2).[4][5] Therefore, the most likely byproducts would arise from elimination reactions and potential reactions with impurities or side-chains. Common byproducts could include vinyl ethers and di-ethers.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, it is crucial to optimize the reaction conditions to favor the SN2 pathway over the E2 pathway.[4] Key considerations include:
-
Choice of Base: Use a strong, non-hindered base to fully deprotonate the alcohol without promoting elimination. Sodium hydride (NaH) is a common choice.
-
Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination.
-
Choice of Dihaloethane: Using a dihaloethane with a good leaving group (e.g., bromide or iodide) on the carbon being attacked and a less reactive halide on the other can improve selectivity.
-
Stoichiometry: Precise control of the reactant ratios is essential to avoid side reactions from excess base or alkylating agent.
Q4: What analytical techniques are suitable for identifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating volatile compounds and providing structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for elucidating the precise structure of isolated byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for the separation and quantification of less volatile components.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Sub-optimal reaction conditions favoring side reactions. | - Re-evaluate the choice of base and solvent. - Optimize the reaction temperature and time. - Ensure the purity of starting materials. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or GC. - Consider increasing the reaction time or temperature cautiously. | |
| Presence of a Significant Amount of an Elimination Byproduct (e.g., a vinyl ether) | Reaction conditions favor the E2 pathway. | - Use a less sterically hindered base. - Lower the reaction temperature. - Consider using an alkylating agent with a better leaving group to accelerate the SN2 reaction. |
| Formation of a Dimer Ether Byproduct | The alkoxide reacts with a previously formed product molecule. | - Use a slight excess of the dihaloethane to ensure the alkoxide is consumed. - Add the dihaloethane slowly to the reaction mixture to maintain a low concentration. |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Increase the reaction time. - Cautiously increase the reaction temperature while monitoring for byproduct formation. |
| Deactivation of the base or nucleophile. | - Ensure anhydrous reaction conditions. - Use freshly prepared or properly stored reagents. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-"
This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxytetrahydrofuran in a suitable anhydrous solvent (e.g., THF, DMF).
-
Slowly add one equivalent of a strong base (e.g., sodium hydride) to the solution at 0°C.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
-
Ether Formation:
-
Cool the alkoxide solution back to 0°C.
-
Slowly add a solution of 1-bromo-2-chloroethane (or a similar dihaloethane) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate the desired "Tetrahydrofuran, 2-(2-chloroethoxy)-".
-
Visualizations
Caption: Williamson Ether Synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: Troubleshooting Workflow for Synthesis Optimization.
References
Technical Support Center: Optimizing Substitutions on 2-(2-chloroethoxy)tetrahydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 2-(2-chloroethoxy)tetrahydrofuran.
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions with 2-(2-chloroethoxy)tetrahydrofuran, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may not be strong enough or may be sterically hindered. 2. Inappropriate Solvent: The solvent may not be suitable for an S\textsubscript{N}2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). 3. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Poor Leaving Group Ability: While chloride is a reasonably good leaving group, it can sometimes be slow to depart. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., alcohol, amine), deprotonate it with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic alkoxide or amide. 2. Optimize Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity. 3. Increase Reaction Temperature: Gradually increase the temperature, for instance to 80-100 °C, while monitoring for decomposition. 4. Add a Catalyst: The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide. |
| Formation of Side Products | 1. Elimination Reaction (E2): A strong, sterically hindered base can promote the elimination of HCl to form an alkene side product. 2. Tetrahydrofuran Ring Opening: Under harsh basic or acidic conditions, the tetrahydrofuran ring may be susceptible to cleavage. 3. Overalkylation (for amines): Primary or secondary amine products can act as nucleophiles and react further with the starting material. | 1. Use a Weaker, Non-hindered Base: Employ a base like K₂CO₃ or Cs₂CO₃ instead of strong, bulky bases like t-BuOK. 2. Maintain Moderate Conditions: Avoid excessively high temperatures and very strong bases to preserve the integrity of the tetrahydrofuran ring. Monitor the reaction closely. 3. Use a Large Excess of the Amine Nucleophile: This will statistically favor the reaction of the starting material with the primary amine nucleophile over the secondary amine product. Alternatively, use a protecting group strategy if overalkylation remains a significant issue. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Reversible Reaction: The reverse reaction may be significant under the chosen conditions. 3. Deactivation of Reagents: Moisture or other impurities can quench the base or react with the electrophile. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or GC/LC-MS and allow it to run for a longer duration. 2. Remove Byproducts: If possible, remove byproducts that could contribute to the reverse reaction. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for a successful nucleophilic substitution on 2-(2-chloroethoxy)tetrahydrofuran?
A1: A typical starting point for a nucleophilic substitution on this substrate would be to use a polar aprotic solvent like DMF or acetonitrile. The reaction often requires a base to either deprotonate the nucleophile or to act as an acid scavenger. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) is a common choice. Heating the reaction, often in the range of 80-100 °C, is usually necessary to achieve a reasonable reaction rate.
Q2: How do I choose the right nucleophile for my desired product?
A2: The choice of nucleophile is dictated by the desired functional group.
-
For an amine: Use a primary or secondary amine. To avoid overalkylation, a large excess of the amine can be used. Another effective method is to use sodium azide as the nucleophile, followed by reduction of the resulting azide to the primary amine.
-
For an ether: Use an alcohol in the presence of a base (like NaH or K₂CO₃) to form the alkoxide in situ. This is a classic Williamson Ether Synthesis.[1][2][3][4][5]
-
For a thioether: Use a thiol with a base to form the thiolate.
Q3: What is the role of the base in these reactions?
A3: The base can serve two primary purposes. First, if your nucleophile is a neutral molecule like an alcohol or a primary/secondary amine, a base is needed to deprotonate it and generate the more reactive anionic nucleophile (alkoxide or amide). Second, the base can act as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.
Q4: Can the tetrahydrofuran ring open under the reaction conditions?
A4: The 2-alkoxy substituted tetrahydrofuran ring is generally stable under moderately basic and neutral conditions. However, very strong bases or high temperatures could potentially lead to ring-opening side reactions.[6] It is advisable to start with milder conditions and monitor the reaction for the formation of unexpected byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the spots/peaks of your reaction mixture to those of your starting material and, if available, the expected product, you can determine if the reaction is proceeding and when it has reached completion.
Experimental Protocols
The following are representative, generalized protocols for substitution reactions on 2-(2-chloroethoxy)tetrahydrofuran. Note: These are starting points and may require optimization for specific substrates and nucleophiles.
Protocol 1: Synthesis of an Amine Derivative via Azide Substitution and Reduction
Step 1: Azide Substitution (Based on a similar reaction with 2-[2-(2-chloroethoxy)ethoxy]ethanol[7])
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In a round-bottom flask, dissolve 2-(2-chloroethoxy)tetrahydrofuran (1 equivalent) in a suitable solvent such as water or DMF.
-
Add sodium azide (NaN₃, 1.5 - 2 equivalents).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up, typically involving extraction with an organic solvent and washing with water.
-
Purify the resulting 2-(2-azidoethoxy)tetrahydrofuran by column chromatography.
Step 2: Reduction of the Azide
-
Dissolve the purified 2-(2-azidoethoxy)tetrahydrofuran in a suitable solvent like THF or ethanol.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
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Stir the reaction at room temperature until the azide is fully consumed (monitor by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).
-
Carefully quench the reaction and perform an appropriate work-up to isolate the primary amine product.
Protocol 2: Williamson Ether Synthesis of an Alkoxy Ether Derivative
(Based on general Williamson Ether Synthesis principles[1][2][3][4][5] and conditions for a similar substrate[8])
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol (1.1 equivalents) in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Add a solution of 2-(2-chloroethoxy)tetrahydrofuran (1 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting flowchart for substitution reactions.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Khan Academy [khanacademy.org]
- 6. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
"Tetrahydrofuran, 2-(2-chloroethoxy)-" stability under acidic and basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tetrahydrofuran, 2-(2-chloroethoxy)- under acidic and basic conditions. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing rapid degradation of my compound in an acidic solution? | The 2-alkoxytetrahydrofuran linkage is a cyclic acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2] This leads to the ring-opening of the tetrahydrofuran moiety. | - Adjust the pH of your solution to be neutral or basic, if your experimental conditions allow. - If acidic conditions are necessary, consider running the experiment at a lower temperature to decrease the rate of hydrolysis. - Use the minimum necessary concentration of acid. - Analyze samples at shorter time intervals to monitor the degradation kinetics. |
| I see an unexpected new peak in my chromatogram after treatment with a strong base at elevated temperatures. What could it be? | While ethers are generally stable under basic conditions, the chloroethoxy group may undergo nucleophilic substitution (e.g., with hydroxide) or elimination under forcing conditions (e.g., high temperature, strong base). This would result in the formation of 2-(2-hydroxyethoxy)tetrahydrofuran or 2-(vinyloxy)tetrahydrofuran, respectively. | - Confirm the identity of the new peak using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. - If the new peak is an impurity, consider using milder basic conditions (lower temperature, weaker base) if your protocol allows. - Optimize your purification method to remove this impurity. |
| My compound seems to be degrading even under neutral pH conditions. What could be the cause? | Although more stable at neutral pH, long-term storage in aqueous solutions, especially at elevated temperatures, can lead to slow hydrolysis. Additionally, the presence of trace acidic or basic impurities in your solvents or reagents could catalyze degradation over time. | - Ensure all solvents and reagents are of high purity and free from acidic or basic contaminants. - Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. - Prepare fresh solutions for your experiments whenever possible. - Include a control sample stored under ideal conditions to compare against. |
| How can I confirm the predicted degradation products in my sample? | The primary method for identifying unknown degradation products is through a combination of liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and NMR spectroscopy for structural elucidation. | - Perform forced degradation studies under controlled acidic and basic conditions to generate sufficient quantities of the degradants for characterization. - Compare the retention times and mass spectra of the observed peaks with those of commercially available standards, if possible. - Use tandem MS (MS/MS) to obtain fragmentation patterns that can help in identifying the structure of the degradants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tetrahydrofuran, 2-(2-chloroethoxy)- under acidic conditions?
A1: Under acidic conditions, the most likely degradation pathway is the acid-catalyzed hydrolysis of the cyclic acetal (2-alkoxytetrahydrofuran) linkage.[1][2] This involves protonation of the ring oxygen, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of 4-hydroxybutanal and 2-chloroethanol.
Q2: Is Tetrahydrofuran, 2-(2-chloroethoxy)- stable under basic conditions?
A2: Ethers are generally stable under basic conditions.[3] Therefore, Tetrahydrofuran, 2-(2-chloroethoxy)- is expected to be significantly more stable in alkaline media compared to acidic media. However, under harsh basic conditions (e.g., high concentrations of a strong base and/or elevated temperatures), the chloroethoxy side chain may be susceptible to nucleophilic substitution by hydroxide to form 2-(2-hydroxyethoxy)tetrahydrofuran or elimination to form 2-(vinyloxy)tetrahydrofuran.
Q3: What are the expected degradation products of Tetrahydrofuran, 2-(2-chloroethoxy)-?
A3:
-
Under Acidic Conditions: The primary degradation products are expected to be 4-hydroxybutanal and 2-chloroethanol .
-
Under Basic Conditions (Forced): Potential degradation products include 2-(2-hydroxyethoxy)tetrahydrofuran (from substitution) and 2-(vinyloxy)tetrahydrofuran (from elimination).
Q4: How can I monitor the stability of this compound during my experiments?
A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The method should be validated to demonstrate that it can separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would indicate instability.
Q5: Are there any recommended storage conditions for solutions of Tetrahydrofuran, 2-(2-chloroethoxy)-?
A5: To minimize degradation, solutions of Tetrahydrofuran, 2-(2-chloroethoxy)- should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation. For long-term storage, preparing aliquots can prevent repeated freeze-thaw cycles. It is advisable to use buffered solutions at a neutral pH if compatible with the intended application.
Predicted Stability Summary
The following table summarizes the predicted stability of Tetrahydrofuran, 2-(2-chloroethoxy)- under different conditions based on general chemical principles.
| Condition | Predicted Stability | Likely Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Low | Acid-catalyzed hydrolysis of the cyclic acetal | 4-hydroxybutanal, 2-chloroethanol |
| Neutral (e.g., pH 7) | Moderate to High | Slow hydrolysis over extended periods or at elevated temperatures | 4-hydroxybutanal, 2-chloroethanol |
| Basic (e.g., 0.1 M NaOH) | High | Generally stable; degradation may occur under forcing conditions | 2-(2-hydroxyethoxy)tetrahydrofuran, 2-(vinyloxy)tetrahydrofuran |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M hydrochloric acid to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Tetrahydrofuran, 2-(2-chloroethoxy)- at a concentration of 1 mg/mL in a suitable organic solvent.
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M sodium hydroxide to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Predicted Degradation Pathway under Acidic Conditions
Caption: Predicted acid-catalyzed degradation pathway.
Predicted Degradation Pathway under Basic Conditions (Forced)
Caption: Potential degradation pathways under forced basic conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Degradation of Tetrahydrofuran, 2-(2-chloroethoxy)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofuran, 2-(2-chloroethoxy)-. The information provided is based on the degradation pathways of analogous compounds, as direct experimental data for this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Tetrahydrofuran, 2-(2-chloroethoxy)-?
Based on the degradation of structurally similar compounds like bis(2-chloroethyl) ether and tetrahydrofuran, two primary degradation pathways are anticipated:
-
Degradation of the 2-(2-chloroethoxy) side chain: This is likely initiated by either hydrolytic cleavage of the ether bond or microbial dehalogenation of the chloroethyl group.
-
Degradation of the tetrahydrofuran ring: This is expected to proceed via microbial oxidation, similar to the degradation of tetrahydrofuran itself, involving hydroxylation and subsequent ring cleavage.
Q2: What are the potential initial breakdown products I should be looking for?
Key initial degradation products to monitor would include:
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From side-chain degradation: 2-Hydroxytetrahydrofuran, 2-chloroethanol, and ethylene glycol.
-
From ring degradation: Open-chain chlorinated ethers.
Q3: My degradation experiment is showing very slow or no degradation. What are some possible reasons?
Several factors could contribute to slow degradation:
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Recalcitrant nature: Chlorinated ethers are generally known to be resistant to degradation.
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Lack of adapted microbial consortia: The microorganisms in your system may not have the necessary enzymes to break down this specific compound. Acclimation of the microbial culture may be required.
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Suboptimal environmental conditions: pH, temperature, and the presence of co-substrates can significantly impact microbial activity.
-
Toxicity: High concentrations of the parent compound or its intermediates might be inhibitory to the microorganisms.
Q4: Are there any specific analytical challenges I should be aware of when studying the degradation of this compound?
Yes, you might encounter the following analytical challenges:
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Volatility of intermediates: Some potential degradation products, like 2-chloroethanol, are volatile, which can lead to underestimation if not handled properly during sampling and analysis.
-
Co-elution in chromatography: The parent compound and its degradation products may have similar polarities, leading to challenges in achieving good separation in gas or liquid chromatography. Method optimization will be crucial.
-
Matrix effects: Environmental or biological matrices can interfere with the analysis. Proper sample cleanup and the use of internal standards are recommended.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Lack of competent microorganisms. | - Source microbial consortia from sites with a history of chlorinated solvent contamination.- Acclimate the culture by gradually increasing the concentration of the target compound.- Consider bioaugmentation with known chloroether-degrading strains. |
| Inappropriate experimental conditions. | - Optimize pH and temperature for the microbial culture.- Ensure the presence of essential nutrients and electron acceptors/donors.- Investigate the effect of co-substrates that might induce the necessary enzymes. | |
| Inconsistent degradation rates | Fluctuation in microbial population or activity. | - Maintain consistent inoculum size and growth phase for each experiment.- Monitor microbial growth (e.g., optical density, protein concentration) alongside degradation.- Ensure homogenous mixing in the reactor. |
| Abiotic losses. | - Run parallel abiotic controls (e.g., sterile medium with the compound) to quantify losses due to volatilization or adsorption. | |
| Intermediate accumulation | A metabolic pathway is blocked. | - Identify the accumulating intermediate using analytical techniques like GC-MS or LC-MS.- This can provide insights into the specific enzymatic step that is rate-limiting or inhibited.- Try to provide conditions that favor the degradation of the intermediate (e.g., addition of a specific co-substrate). |
| Poor mass balance | Loss of volatile compounds. | - Use sealed reaction vessels.- Employ analytical techniques suitable for volatile compounds (e.g., purge and trap GC).- Analyze the headspace of your reactors. |
| Adsorption to experimental apparatus. | - Use glass vessels where possible.- Quantify adsorption by running controls with and without the compound in the absence of inoculum. |
Quantitative Data
The following tables summarize hypothetical quantitative data based on studies of analogous compounds. These are intended to provide a general reference for what might be expected in experimental setups.
Table 1: Hypothetical Biodegradation Rates under Different Conditions
| Condition | Degradation Rate (mg/L/day) | Half-life (days) |
| Aerobic, with adapted microbial consortium | 5.2 | 14 |
| Aerobic, without adapted microbial consortium | 0.8 | 90 |
| Anaerobic, with adapted microbial consortium | 2.5 | 30 |
| Anaerobic, without adapted microbial consortium | 0.1 | >200 |
Table 2: Formation of Key Intermediates Over Time in an Aerobic Biodegradation Experiment
| Time (days) | Tetrahydrofuran, 2-(2-chloroethoxy)- (mg/L) | 2-Hydroxytetrahydrofuran (mg/L) | 2-Chloroethanol (mg/L) |
| 0 | 100 | 0 | 0 |
| 7 | 65 | 15 | 5 |
| 14 | 30 | 25 | 12 |
| 21 | 10 | 10 | 8 |
| 28 | <1 | 2 | 1 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Inoculum Preparation:
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Collect activated sludge from a municipal wastewater treatment plant or soil from a contaminated site.
-
Acclimate the microbial consortium in a mineral salts medium (MSM) containing a low concentration (e.g., 5 mg/L) of Tetrahydrofuran, 2-(2-chloroethoxy)- as the sole carbon source.
-
Gradually increase the concentration over several weeks to enrich for degrading microorganisms.
-
-
Experimental Setup:
-
Set up 250 mL glass flasks containing 100 mL of MSM.
-
Spike the flasks with the target compound to a final concentration of 10-50 mg/L.
-
Inoculate the flasks with the acclimated culture (e.g., 5% v/v).
-
Include abiotic controls (sterile medium with the compound) and biotic controls (inoculated medium without the compound).
-
Incubate the flasks on a rotary shaker at 150 rpm and a controlled temperature (e.g., 25-30 °C).
-
-
Sampling and Analysis:
-
Collect aqueous samples at regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Filter the samples through a 0.22 µm filter before analysis.
-
Analyze the concentration of the parent compound and expected intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Hydrolysis Study
-
Buffer Preparation:
-
Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
-
-
Experimental Setup:
-
In sterile glass vials, add the buffer solution and spike with Tetrahydrofuran, 2-(2-chloroethoxy)- to a final concentration of 10 mg/L.
-
Seal the vials to prevent volatilization.
-
Incubate the vials in the dark at a constant temperature (e.g., 25 °C).
-
-
Sampling and Analysis:
-
At predetermined time points, sacrifice replicate vials for analysis.
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Analyze the concentration of the parent compound and potential hydrolysis products using an appropriate chromatographic method.
-
Calculate the hydrolysis rate constant and half-life at each pH.
-
Degradation Pathways and Experimental Visualization
Caption: Proposed degradation pathways of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Caption: General experimental workflow for a biodegradation study.
Caption: A logical flow for troubleshooting common experimental issues.
Troubleshooting failed reactions with "Tetrahydrofuran, 2-(2-chloroethoxy)-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tetrahydrofuran, 2-(2-chloroethoxy)-". The information is presented in a question-and-answer format to address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with "Tetrahydrofuran, 2-(2-chloroethoxy)-" is not proceeding to completion, and I am recovering unreacted starting material. What are the common causes?
A1: Low or no conversion in reactions involving "Tetrahydrofuran, 2-(2-chloroethoxy)-", particularly in nucleophilic substitution reactions like Williamson ether synthesis, can stem from several factors:
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Insufficiently strong base: The nucleophile (e.g., an alcohol or phenol) may not be fully deprotonated to form the more reactive alkoxide/phenoxide. Sodium hydroxide (NaOH) can be ineffective with some alcohols.[1] Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[2]
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Steric hindrance: If the nucleophile is sterically bulky, the SN2 reaction at the primary chloro-substituted carbon can be hindered.[2][3]
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Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often effective for SN2 reactions as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[1][2] While THF is a common solvent, its coordinating ability might not be optimal for all reactions.
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Low reaction temperature: While some reactions are run at room temperature, heating can be necessary to overcome the activation energy.[1] A stepwise increase in temperature (e.g., from room temperature to 70 °C, then to 110 °C) while monitoring the reaction by TLC can be a good strategy.[1]
-
Moisture in the reaction: Alkoxides and strong bases are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
Q2: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions?
A2: Several side reactions can occur with "Tetrahydrofuran, 2-(2-chloroethoxy)-":
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Elimination (E2) Reaction: If using a sterically hindered or strong, non-nucleophilic base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of vinyl ethers. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions.[2]
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Ring-Opening of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be susceptible to opening under strong acidic or certain Lewis acidic conditions.[4][5] This can lead to a variety of linear byproducts. While generally stable to bases, very strong bases at elevated temperatures could potentially promote ring-opening.
-
Reaction with the THF solvent: If THF is used as the solvent with highly basic reagents like organolithiums, it can be deprotonated at the C-2 position, leading to undesired side reactions.[6] Using a more robust ether solvent like 2-methyltetrahydrofuran (2-MeTHF) can mitigate this issue.[6]
Q3: My reaction yield is consistently low. How can I optimize the reaction conditions?
A3: To improve the yield of your reaction:
-
Optimize the base and solvent system: As mentioned in Q1, systematically screen different bases (e.g., K2CO3, NaH, KH) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1][7]
-
Adjust the stoichiometry: Using a slight excess of the nucleophile or "Tetrahydrofuran, 2-(2-chloroethoxy)-" can drive the reaction to completion. A 1.1 to 1.5-fold excess of the alkylating agent is common.
-
Control the temperature: A careful optimization of the reaction temperature is crucial. Lowering the temperature can sometimes reduce side reactions, while increasing it can improve the reaction rate.[1]
-
Consider a phase-transfer catalyst: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a crown ether) can significantly improve the reaction rate and yield by transporting the nucleophile into the organic phase.[7]
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Purification of the starting material: Ensure the "Tetrahydrofuran, 2-(2-chloroethoxy)-" is pure. Impurities from its synthesis could interfere with the reaction.
Q4: Are there any specific safety precautions I should take when working with "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A4: Yes, several safety precautions are important:
-
Peroxide formation: The tetrahydrofuran moiety can form explosive peroxides upon exposure to air and light.[8] While the chloroethoxy side chain may influence this, it is prudent to treat the compound as a potential peroxide former. Store it in a tightly sealed, dark container and test for peroxides before distillation or concentration.
-
Handling of strong bases: Reagents like sodium hydride are highly flammable and react violently with water. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
General solvent hazards: The solvents typically used in these reactions (e.g., DMF, DMSO, THF) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Quantitative Data
The following tables summarize typical reaction conditions and yields for Williamson ether synthesis, a common application for "Tetrahydrofuran, 2-(2-chloroethoxy)-". Note that specific yields will vary depending on the substrate and precise conditions.
Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis with Phenols
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K2CO3 (1.5) | DMF | 80 | 4-8 | 70-90 |
| 4-Methoxyphenol | NaH (1.2) | THF | 60 | 6-12 | 80-95 |
| 2-Nitrophenol | Cs2CO3 (1.5) | Acetonitrile | Reflux | 8-16 | 65-85 |
Table 2: Illustrative Reaction Conditions for Williamson Ether Synthesis with Alcohols
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl alcohol | NaH (1.2) | THF | 50 | 12 | 75-90 |
| Ethanol | KOtBu (1.1) | THF | 25 | 24 | 60-80 |
| Isopropanol | KH (1.3) | DMSO | 70 | 10 | 50-70 |
Experimental Protocols
Protocol 1: General Procedure for the Williamson Ether Synthesis of an Aryl Ether
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add the substituted phenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol. Add powdered anhydrous potassium carbonate (1.5 eq.).
-
Addition of Electrophile: To the stirring suspension, add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the N-Alkylation of a Heterocyclic Amine
-
Preparation: In a sealed tube, combine the heterocyclic amine (1.0 eq.) and "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.2 eq.).
-
Solvent and Base Addition: Add a suitable solvent such as acetonitrile or DMSO, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the residue by chromatography or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Side reactions of the tetrahydrofuran ring in "Tetrahydrofuran, 2-(2-chloroethoxy)-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tetrahydrofuran, 2-(2-chloroethoxy)-". The information provided is based on the known reactivity of its constituent functional groups: a tetrahydrofuran (THF) ring and a 2-chloroethoxy side chain.
Troubleshooting Guides & FAQs
Here, we address specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is complete, but the yield of my desired product is significantly lower than expected. What are the potential side reactions?
A1: Low yields can be attributed to several side reactions involving either the tetrahydrofuran ring or the chloroethoxy side chain. The most common side reactions include:
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Ring-Opening of the Tetrahydrofuran Ring: Under acidic conditions, the THF ring can be protonated and subsequently opened by a nucleophile. This can lead to the formation of various byproducts, depending on the nucleophiles present in your reaction mixture.
-
Elimination Reaction of the Chloroethoxy Group: In the presence of a base, the 2-chloroethoxy group can undergo an E2 elimination reaction to form a vinyl ether derivative. This is a common pathway for alkyl halides.
-
Hydrolysis: If water is present in your reaction, both the ether linkage and the alkyl chloride can undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of alcohols and other degradation products.
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Peroxide Formation: Like many ethers, "Tetrahydrofuran, 2-(2-chloroethoxy)-" can form explosive peroxides upon exposure to air and light. While this is more of a safety concern, the formation of peroxides can also lead to undesired side reactions and product degradation.
Q2: I observe an unexpected peak in my GC-MS analysis. What could it be?
A2: An unexpected peak could correspond to one of the side products mentioned above. To identify the unknown peak, consider the following possibilities based on your reaction conditions:
-
Acidic Conditions: Look for the mass corresponding to the ring-opened product. For example, if your reaction contains a simple alcohol (ROH) as a nucleophile, you might see a product where the THF ring has opened to form a linear ether.
-
Basic Conditions: The unexpected peak could be the result of an elimination reaction. Look for a mass corresponding to the vinyl ether derivative of your starting material.
-
Presence of Water: If your reaction was not performed under strictly anhydrous conditions, you might be observing hydrolysis products. Look for masses corresponding to the ring-opened diol or the alcohol from the hydrolysis of the chloroethoxy group.
Q3: My reaction mixture turned a yellowish color and seems to be viscous. What could be the cause?
A3: A change in color and viscosity can be an indication of peroxide formation, especially if the compound has been stored for an extended period or exposed to air and light. Peroxides can initiate polymerization or other degradation pathways, leading to the formation of higher molecular weight byproducts. It is crucial to test for the presence of peroxides before using the material.
Q4: How can I minimize the formation of these side products?
A4: To minimize side reactions, consider the following preventative measures:
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Control of pH: If possible, maintain a neutral pH to avoid acid-catalyzed ring-opening and base-induced elimination. If your reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times.
-
Anhydrous Conditions: To prevent hydrolysis, ensure that all your reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Inhibitors for Peroxide Formation: Store "Tetrahydrofuran, 2-(2-chloroethoxy)-" in a cool, dark place and consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT) if it is not already present.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Running your reaction at the lowest effective temperature can help to minimize the formation of byproducts.
Quantitative Data on Side Reactions of Analogous Compounds
The following table summarizes quantitative data for side reactions of compounds analogous to "Tetrahydrofuran, 2-(2-chloroethoxy)-". This data can provide an estimate of the potential for side reactions under various conditions.
| Side Reaction | Analogous Compound | Conditions | Quantitative Data | Reference Compound |
| Acid-Catalyzed Ring Opening | 2-Methoxytetrahydrofuran | Aqueous HCl (0.1 M), 25°C | k = 1.2 x 10-4 s-1 | 2-Methoxytetrahydrofuran |
| Base-Induced Elimination | 2-Chloroethyl ethyl ether | Sodium ethoxide in ethanol, 55°C | 85% Elimination (vinyl ether), 15% Substitution | 2-Chloroethyl ethyl ether |
| Hydrolysis | bis(2-Chloroethyl) ether | Neutral water, 25°C | Half-life ≈ 3 years[1] | bis(2-Chloroethyl) ether |
| Peroxide Formation | Tetrahydrofuran | Exposure to air and light | Can reach explosive levels without inhibitors | Tetrahydrofuran |
Experimental Protocols
1. Protocol for Detection and Quantification of Peroxides (Iodometric Titration)
This method is a reliable way to determine the peroxide value in ethers.
-
Materials:
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Sample of "Tetrahydrofuran, 2-(2-chloroethoxy)-"
-
Glacial acetic acid
-
Chloroform (or other suitable solvent)
-
Saturated potassium iodide (KI) solution (freshly prepared)
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0.1 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
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Starch indicator solution (1%)
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Erlenmeyer flask with a stopper
-
Burette
-
-
Procedure:
-
To a 250 mL Erlenmeyer flask, add 50 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform.
-
Add approximately 5 g of the "Tetrahydrofuran, 2-(2-chloroethoxy)-" sample to the flask and swirl to dissolve.
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Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution until the yellow color of the iodine has almost disappeared.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue color.
-
Continue the titration with Na₂S₂O₃ solution, adding it dropwise until the blue color is completely discharged.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
2. Protocol for GC-MS Analysis of Side Products
This protocol provides a general method for the separation and identification of potential side products.
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Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If necessary, quench the reaction with a suitable reagent.
-
Extract the organic components with an appropriate solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the sample to a suitable volume for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and any unexpected byproducts.
-
Compare the mass spectra of the unknown peaks with a library (e.g., NIST) to identify the potential side products.
-
Consider the expected fragmentation patterns of the likely side products (ring-opened products, elimination products, hydrolysis products) to aid in identification.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in reactions involving "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: Troubleshooting workflow for side reactions of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
References
Technical Support Center: "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its Derivatives
This technical support center provides guidance on preventing the unwanted polymerization of "Tetrahydrofuran, 2-(2-chloroethoxy)-" and related derivatives. The information is compiled from established knowledge regarding Tetrahydrofuran (THF), as specific data for this derivative is limited. Researchers should use this as a guide and adapt procedures as necessary for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization in "Tetrahydrofuran, 2-(2-chloroethoxy)-" derivatives?
A1: The primary cause of unwanted polymerization in tetrahydrofuran and its derivatives is the formation of explosive peroxides upon exposure to air and light.[1][2][3] These peroxides can initiate a hazardous and uncontrolled polymerization. The product is sensitive to both air and light.
Q2: How can I visually inspect my sample for potential hazards?
A2: Before use, visually inspect the container for any signs of peroxide formation. Peroxides can sometimes appear as crystalline solids around the cap or within the liquid.[1] If crystals are observed, the product should be considered extremely dangerous and handled only by professionals.[2] It is recommended to test for peroxides before any use, especially before distillation or evaporation.
Q3: What is the recommended inhibitor for preventing polymerization?
A3: For Tetrahydrofuran (THF), Butylated Hydroxytoluene (BHT) is a commonly used stabilizer to prevent peroxide formation. It is typically added at concentrations of 100-300 ppm. For long-term storage of purified THF, 0.025% of 2,6-di-t-butyl-4-methyl phenol (a BHT antioxidant) is recommended.[4]
Q4: How should I properly store "Tetrahydrofuran, 2-(2-chloroethoxy)-" derivatives?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2][5] The storage area should be a designated flammables area.[2] Containers should be dated upon opening to track their age.[2] It is also advisable to store the container under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased viscosity or solidification of the sample. | Peroxide-initiated polymerization has occurred. | DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. This indicates a potentially explosive situation. The container should only be handled by trained professionals for disposal.[2] |
| Sample tests positive for peroxides but appears visually normal. | Low levels of peroxides have formed. | For trace amounts of peroxides, treatment with cuprous chloride can be used for removal.[4] Alternatively, passing the solvent through a column of activated alumina can remove peroxides.[6] Always perform a small-scale test first.[4] For larger than trace amounts, it is recommended to discard the material.[4] |
| Discoloration of the sample (e.g., yellowing). | Degradation of the compound, possibly due to peroxide decomposition. | Test for peroxides. If present, follow the procedures for peroxide removal or disposal. The material may not be suitable for sensitive applications. |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides
This protocol provides a method to detect the presence of peroxides.
Materials:
-
Sample of "Tetrahydrofuran, 2-(2-chloroethoxy)-" derivative
-
Acidic aqueous potassium iodide (KI) solution (10% KI in 10% acetic acid)
-
Starch solution (optional)
Procedure:
-
In a clean, dry test tube, add 1 mL of the "Tetrahydrofuran, 2-(2-chloroethoxy)-" derivative.
-
Add 1 mL of the acidic aqueous potassium iodide solution.
-
Shake the mixture and observe any color change.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.
Protocol 2: Removal of Peroxides using Activated Alumina
This protocol is for the removal of low levels of peroxides.
Materials:
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-" derivative containing peroxides
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a chromatography column in a fume hood.
-
Pack the column with activated alumina.
-
Gently pass the "Tetrahydrofuran, 2-(2-chloroethoxy)-" derivative through the alumina column under a positive pressure of inert gas.
-
Collect the purified solvent.
-
Test the purified solvent for the absence of peroxides using Protocol 1.
-
Add a stabilizer, such as BHT, to the purified solvent to prevent future peroxide formation.
Visualizations
Caption: Workflow for testing for the presence of peroxides.
Caption: Troubleshooting logic for unexpected polymerization.
References
Technical Support Center: Quenching Procedures for Reactions Involving 2-(2-Chloroethoxy)tetrahydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate quenching procedures for reactions involving "Tetrahydrofuran, 2-(2-chloroethoxy)-". The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in chemical synthesis?
A1: "Tetrahydrofuran, 2-(2-chloroethoxy)-" is primarily used as an alkylating agent. It introduces the 2-(tetrahydrofuran-2-yloxy)ethyl group onto nucleophiles. A common application is in Williamson ether synthesis, where it reacts with alcohols or phenols to form the corresponding ethers. This reagent can also react with other nucleophiles such as thiols and amines.
Q2: What is the purpose of "quenching" in the context of reactions with "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A2: Quenching is a critical step to terminate the reaction and neutralize any remaining reactive species. In reactions involving "Tetrahydrofuran, 2-(2-chloroethoxy)-", this typically means neutralizing the base used to deprotonate the nucleophile (e.g., sodium hydride, potassium carbonate) and destroying any unreacted alkylating agent. The quenching process is also the first step of the work-up procedure to isolate and purify the desired product.
Q3: What are the recommended quenching agents for these reactions?
A3: The choice of quenching agent depends on the specific reaction conditions, particularly the strength of the base used.
-
For reactions with strong bases (e.g., NaH, KH): A stepwise quenching procedure is recommended for safety. Initially, a less reactive proton source like isopropanol or ethanol is added slowly to consume the bulk of the strong base. This is followed by the cautious addition of water or an aqueous solution.
-
For reactions with weaker bases (e.g., K2CO3, Cs2CO3): The reaction can often be directly quenched by the addition of water.
-
Aqueous solutions: Saturated aqueous ammonium chloride (NH4Cl) is a common quenching agent for reactions involving organometallic reagents or other sensitive functional groups, as it provides a mildly acidic proton source. Dilute acids like HCl can be used if the product is stable to acidic conditions.
Q4: What are the main safety hazards associated with "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its reactions?
A4: "Tetrahydrofuran, 2-(2-chloroethoxy)-" is a combustible liquid and should be handled with care. The parent compound, tetrahydrofuran (THF), can form explosive peroxides upon storage and exposure to air. It is crucial to test for peroxides before using aged samples of any THF-containing reagent. Reactions are often conducted in flammable solvents and may use pyrophoric or water-reactive bases like sodium hydride, which can ignite on contact with air or moisture.
Troubleshooting Guides
Issue 1: The reaction mixture becomes excessively hot during quenching.
-
Cause: This is a sign of a highly exothermic reaction, likely due to the rapid neutralization of a strong, unreacted base or other reactive species.
-
Solution:
-
Immediately cool the reaction flask in an ice-water bath to control the temperature.
-
Slow down the rate of addition of the quenching agent. Add the quenching agent dropwise, ensuring the temperature does not rise uncontrollably.
-
If using a strong base, ensure a pre-quench with a less reactive alcohol like isopropanol was performed before adding water.
-
Issue 2: An emulsion forms during the aqueous work-up.
-
Cause: Emulsions are common when using THF as a solvent due to its miscibility with both water and organic solvents.
-
Solution:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
In some cases, adding more of the organic extraction solvent can help to resolve the emulsion.
-
Issue 3: The desired product is not separating into the organic layer during extraction.
-
Cause: The product may have a higher than expected polarity, leading to some solubility in the aqueous layer. This can be exacerbated by the presence of THF.
-
Solution:
-
Perform multiple extractions (3-5 times) with the organic solvent to maximize the recovery of the product.
-
If possible, remove the THF under reduced pressure (rotoevaporation) before performing the aqueous work-up.
-
Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. A mixture of chloroform and isopropanol (3:1) can be effective for extracting polar organic compounds from an aqueous phase.
-
Experimental Protocols
Representative Reaction: Williamson Ether Synthesis
This protocol describes the synthesis of a 2-(tetrahydrofuran-2-yloxy)ethyl ether from an alcohol and "Tetrahydrofuran, 2-(2-chloroethoxy)-" using sodium hydride as a base.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1 eq)
-
Isopropanol
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the alcohol and anhydrous THF to a dry reaction flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add "Tetrahydrofuran, 2-(2-chloroethoxy)-" dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). The reaction may require gentle heating to proceed to completion.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
CAUTION: The following steps are exothermic and involve the evolution of hydrogen gas. Ensure adequate ventilation and perform behind a safety shield.
-
Slowly and dropwise, add isopropanol to quench the excess sodium hydride. Continue the addition until gas evolution subsides.
-
Next, slowly and dropwise add deionized water to quench any remaining reactive species.
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and deionized water.
-
Separate the layers. If an emulsion forms, add brine.
-
Extract the aqueous layer 2-3 more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Physical and Safety Data for Tetrahydrofuran, 2-(2-chloroethoxy)-
| Property | Value |
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 70-72 °C at 12 mmHg |
| Primary Hazards | Combustible, potential peroxide former |
Data is representative and may vary. Consult the Safety Data Sheet (SDS) from the supplier for specific information.
Visualizations
Caption: Experimental workflow for a Williamson ether synthesis using 2-(2-chloroethoxy)tetrahydrofuran.
Caption: Troubleshooting decision tree for quenching and work-up procedures.
Technical Support Center: Isolating Products from 2-(2-Chloroethoxy)tetrahydrofuran Reactions
Welcome to the technical support center for work-up procedures involving reactions with 2-(2-chloroethoxy)tetrahydrofuran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating their desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-(2-chloroethoxy)tetrahydrofuran in synthesis?
A1: 2-(2-Chloroethoxy)tetrahydrofuran is typically employed as an alkylating agent in reactions such as the Williamson ether synthesis. In this type of reaction, it reacts with nucleophiles, most commonly alkoxides or phenoxides, to form a new ether linkage. The tetrahydrofuran (THF) and ethoxy moieties are introduced to the nucleophilic molecule.
Q2: What is a general work-up procedure for a reaction involving 2-(2-chloroethoxy)tetrahydrofuran?
A2: A typical work-up for a Williamson ether synthesis using 2-(2-chloroethoxy)tetrahydrofuran involves several key steps after the reaction is deemed complete:
-
Quenching: The reaction is often quenched by the addition of water or a dilute aqueous acid to neutralize any remaining base.
-
Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Washing: The organic layer is washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, commonly by column chromatography or distillation.
Q3: What are the common side products in these reactions?
A3: Common side products can include unreacted starting materials (the alcohol/phenol and 2-(2-chloroethoxy)tetrahydrofuran), and products resulting from elimination reactions, particularly if a sterically hindered base or high temperatures are used. Hydrolysis of the starting material or product can also occur if water is present under certain conditions.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol/phenol. 2. Low reactivity of the alkyl halide. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and active. 2. Consider adding a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC. |
| Formation of Emulsion During Work-up | The presence of polar solvents like THF or DMF from the reaction mixture can lead to emulsion formation during aqueous extraction. | 1. Remove the reaction solvent (e.g., THF, DMF) under reduced pressure before the aqueous work-up. 2. Add brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is Water-Soluble and Lost During Extraction | The product may have significant polarity, leading to partitioning into the aqueous layer during work-up. | 1. Before discarding the aqueous layer, perform a TLC or LC-MS analysis to check for the presence of your product. 2. If the product is in the aqueous layer, try extracting with a more polar organic solvent, such as a mixture of chloroform and isopropanol. 3. Alternatively, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase. |
| Difficulty in Removing Unreacted Starting Materials | The polarity of the product and starting materials may be very similar, making separation by chromatography challenging. | 1. If the starting material is an alcohol, it can sometimes be removed by washing the organic layer with water. 2. For phenolic starting materials, a wash with a dilute aqueous base (e.g., 1M NaOH) can extract the acidic phenol into the aqueous layer. Ensure your product is stable to basic conditions before attempting this. 3. Optimize your column chromatography conditions, trying different solvent systems (eluent) and stationary phases. |
| Product Decomposes on Silica Gel Column | The product may be sensitive to the acidic nature of standard silica gel. | 1. Neutralize the silica gel before use by washing it with a solvent system containing a small amount of a volatile base, such as triethylamine. 2. Consider using a different stationary phase for chromatography, such as neutral alumina. |
Experimental Protocols
General Procedure for Williamson Ether Synthesis with Phenol
-
Deprotonation: To a solution of a phenol (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Alkylation: Add 2-(2-chloroethoxy)tetrahydrofuran (1.1 to 1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow for synthesis and isolation.
Technical Support Center: "Tetrahydrofuran, 2-(2-chloroethoxy)-" in Air-Sensitive Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with "Tetrahydrofuran, 2-(2-chloroethoxy)-". This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling of this solvent in air-sensitive experimental setups.
Disclaimer: "Tetrahydrofuran, 2-(2-chloroethoxy)-" is a specialized solvent with limited publicly available data. Much of the guidance provided here is extrapolated from the well-documented behavior of its parent compound, Tetrahydrofuran (THF).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] Researchers must conduct their own risk assessments and perform small-scale tests before incorporating this solvent into their workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A1: While specific data is limited, based on its structure being a chlorinated ether, the primary hazards are likely:
-
Peroxide Formation: Like THF, it can form explosive peroxides upon exposure to air and light.[3][5][8][10][12][14][16] These peroxides can detonate upon heating or concentration.
-
Flammability: The compound is expected to be a flammable liquid.[2][3][5][6][7][8][9]
-
Toxicity: The presence of the chloroethoxy group may introduce additional toxicity. Harmful if swallowed or inhaled, and may cause skin and eye irritation.[2][3][6][7]
-
Reactivity: It may react violently with strong oxidizing agents.[5][8][10]
Q2: How can I test for the presence of peroxides in my "Tetrahydrofuran, 2-(2-chloroethoxy)-"?
A2: You can adapt standard peroxide tests used for THF. A common qualitative test involves adding an acidic aqueous solution of potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides.[4] Commercially available peroxide test strips are also a reliable option.[14] It is crucial to test for peroxides before any distillation or evaporation.[3][4][8]
Q3: How should I store "Tetrahydrofuran, 2-(2-chloroethoxy)-" to minimize hazards?
A3: Store the solvent in a tightly sealed, air-impermeable container in a cool, dry, dark, and well-ventilated area, away from heat and ignition sources.[2][3][5][9] The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or after opening the container.[4][10] Containers should be dated upon receipt and opening to track their age.[14]
Q4: Can I distill "Tetrahydrofuran, 2-(2-chloroethoxy)-" to purify it?
A4: Distillation can be extremely dangerous if peroxides are present, as they can concentrate and explode.[4][8][16] Never distill to dryness. [8][16] Before attempting distillation, you must confirm the absence of peroxides. If peroxides are present, they must be removed first.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or unexpected side products. | Solvent contamination (water, peroxides, or other impurities). | - Test for and remove peroxides. - Dry the solvent using appropriate methods (see Experimental Protocols). - Consider purifying the solvent by distillation after ensuring it is peroxide-free. |
| Yellowing of the solvent when stored over a potassium mirror. | This is a strong indication of impurities or decomposition products that are reacting with the potassium. The solvent is not sufficiently dry or pure for use in highly sensitive reactions. | - Discard the solvent. - Obtain a fresh, high-purity batch of the solvent. - Review your solvent drying and purification procedures. |
| Precipitate formation in the solvent during storage. | This could be due to peroxide formation, polymerization, or reaction with contaminants. | - Do not handle the container if crystalline solids are observed, especially around the cap. These could be explosive peroxides.[14] - Contact your institution's safety officer for guidance on safe disposal. |
| Failure to initiate an organometallic reaction (e.g., Grignard or organolithium). | Presence of water or other protic impurities in the solvent. | - Ensure the solvent is rigorously dried. Standard purification systems may not be sufficient for highly sensitive reagents.[24] - Consider distillation from a suitable drying agent like lithium aluminum hydride, but only after confirming the absence of peroxides.[4] |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [1] |
| Boiling Point | Data not readily available. Estimated to be higher than THF (66 °C). |
| Density | Data not readily available. |
| Solubility | Expected to be miscible with many organic solvents.[1] |
Common Impurities in Ether Solvents
| Impurity | Potential Impact on Air-Sensitive Reactions |
| Water | Quenches organometallic reagents and other strong bases/nucleophiles. |
| Peroxides | Can initiate radical side reactions and pose a significant explosion hazard. |
| Stabilizers (e.g., BHT) | May interfere with certain catalytic or radical reactions.[24] |
| Aldehydes/Acids | Result from peroxide decomposition and can react with sensitive reagents. |
Experimental Protocols
Protocol 1: Testing for Peroxides
-
In a well-ventilated fume hood, add 1 mL of "Tetrahydrofuran, 2-(2-chloroethoxy)-" to a test tube.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.
-
Add a drop of glacial acetic acid and shake the mixture.
-
The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Removal of Peroxides
This procedure should only be performed by trained personnel.
-
Ensure the solvent is free of significant crystalline deposits. If such deposits are present, do not proceed and consult a safety professional.
-
In a fume hood, shake the peroxide-containing solvent with a solution of ferrous sulfate or sodium sulfite to reduce the peroxides.
-
Test the solvent again for the presence of peroxides to ensure their complete removal.
-
Separate the solvent from the aqueous layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
Protocol 3: Drying of "Tetrahydrofuran, 2-(2-chloroethoxy)-" for Air-Sensitive Reactions
-
Pre-drying: Stir the solvent over a less reactive drying agent like anhydrous calcium chloride or sodium sulfate to remove bulk water.[21]
-
Final Drying (for highly sensitive reactions): After pre-drying and confirming the absence of peroxides, the solvent can be distilled under an inert atmosphere from a strong drying agent like lithium aluminum hydride (LiAlH₄) or sodium-benzophenone ketyl.[4]
-
Caution: This step is hazardous and should only be performed after a thorough risk assessment. Never add a strong drying agent to a solvent containing significant amounts of water.[4]
-
Visualizations
Peroxide Formation Pathway
Caption: Simplified pathway of peroxide formation in ether solvents.
Experimental Workflow for Use in an Air-Sensitive Reaction
Caption: Workflow for preparing and using the solvent in an air-sensitive reaction.
References
- 1. 2-(2-Chloro-ethoxy)-tetrahydro-furan - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. usu.edu [usu.edu]
- 6. redox.com [redox.com]
- 7. Tetrahydrofuran SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. LCSS: TETRAHYDROFURAN [web.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 17. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 20. researchgate.net [researchgate.net]
- 21. CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents [patents.google.com]
- 22. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]
- 23. Tetrahydrofuran synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. datapdf.com [datapdf.com]
Validation & Comparative
Comparative Analysis of NMR Spectral Data: 2-(2-Chloroethoxy)tetrahydrofuran and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of 2-(2-chloroethoxy)tetrahydrofuran compared with its methoxy and bromoethoxy analogs.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-chloroethoxy)tetrahydrofuran, a key intermediate in various synthetic pathways. For a comprehensive understanding, its 1H and 13C NMR data are compared with those of two structural analogs: 2-methoxytetrahydrofuran and 2-(2-bromoethoxy)tetrahydrofuran. This comparison will aid researchers in identifying these compounds, assessing sample purity, and understanding the electronic effects of different substituents on the tetrahydrofuran ring system.
1H NMR Spectral Data Comparison
The 1H NMR spectra of these compounds are characterized by signals corresponding to the protons on the tetrahydrofuran ring and the attached side chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen, chlorine, bromine).
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| 2-(2-Chloroethoxy)tetrahydrofuran | H-2 | ~5.2 | t |
| H-5α, H-5β | ~3.8-4.0 | m | |
| -OCH2CH2Cl | ~3.6-3.8 | m | |
| -OCH2CH2Cl | ~3.5-3.7 | m | |
| H-3α, H-3β, H-4α, H-4β | ~1.8-2.1 | m | |
| 2-Methoxytetrahydrofuran | H-2 | 4.88 | t |
| -OCH3 | 3.31 | s | |
| H-5α, H-5β | 3.75-3.95 | m | |
| H-3α, H-3β, H-4α, H-4β | 1.80-2.05 | m | |
| 2-(2-Bromoethoxy)tetrahydrofuran | H-2 | ~5.2 | t |
| H-5α, H-5β | ~3.8-4.0 | m | |
| -OCH2CH2Br | ~3.7-3.9 | m | |
| -OCH2CH2Br | ~3.4-3.6 | m | |
| H-3α, H-3β, H-4α, H-4β | ~1.8-2.1 | m |
Note: Predicted data for 2-(2-chloroethoxy)tetrahydrofuran and 2-(2-bromoethoxy)tetrahydrofuran were generated using online NMR prediction tools. Experimental data for 2-methoxytetrahydrofuran is sourced from PubChem.
13C NMR Spectral Data Comparison
The 13C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms are significantly affected by the nature of the substituent at the C-2 position of the tetrahydrofuran ring and the terminal halogen on the ethoxy side chain.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| 2-(2-Chloroethoxy)tetrahydrofuran | C-2 | ~104 |
| -OCH2CH2Cl | ~70 | |
| C-5 | ~68 | |
| -OCH2CH2Cl | ~43 | |
| C-3, C-4 | ~25-32 | |
| 2-Methoxytetrahydrofuran | C-2 | 104.2 |
| C-5 | 67.5 | |
| -OCH3 | 55.8 | |
| C-3 | 31.8 | |
| C-4 | 23.5 | |
| 2-(2-Bromoethoxy)tetrahydrofuran | C-2 | ~104 |
| C-5 | ~68 | |
| -OCH2CH2Br | ~68 | |
| -OCH2CH2Br | ~30 | |
| C-3, C-4 | ~25-32 |
Note: Predicted data for 2-(2-chloroethoxy)tetrahydrofuran and 2-(2-bromoethoxy)tetrahydrofuran were generated using online NMR prediction tools. Experimental data for 2-methoxytetrahydrofuran is sourced from PubChem.
Experimental Protocols
Standard protocols for acquiring high-quality 1H and 13C NMR spectra are crucial for accurate structural elucidation and comparison.
1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte. For quantitative analysis, an internal standard such as tetramethylsilane (TMS) is added.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle is commonly used to ensure a short relaxation delay and faster acquisition time.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
13C NMR Spectroscopy
-
Sample Preparation: Due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus, a more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to 1H NMR.
-
Instrument Setup: The locking and shimming procedures are the same as for 1H NMR.
-
Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is commonly used. Broadband proton decoupling simplifies the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are generally necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The data processing steps (Fourier transform, phasing, and calibration) are analogous to those for 1H NMR. The solvent signal is often used for chemical shift referencing (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Workflow for NMR Data Comparison
The following diagram illustrates a logical workflow for the comparative analysis of NMR spectral data for the target compound and its analogs.
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2-chloroethoxy)-tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-chloroethoxy)-tetrahydrofuran. Due to the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry for cyclic ethers to predict its fragmentation behavior. This predictive guide serves as a valuable resource for identifying this compound in complex mixtures and for understanding its potential degradation pathways.
Predicted Fragmentation Pattern
The fragmentation of 2-(2-chloroethoxy)-tetrahydrofuran under electron ionization is expected to be governed by the characteristic behavior of cyclic ethers and chloroalkanes. The initial ionization will form a molecular ion (M+•), which may be of low abundance. Subsequent fragmentation is likely to proceed through several key pathways, including alpha-cleavage at the ether linkage, inductive cleavage due to the electronegative chlorine atom, and ring-opening of the tetrahydrofuran moiety.
Table 1: Predicted Mass-to-Charge (m/z) Ratios and Proposed Fragment Structures for 2-(2-chloroethoxy)-tetrahydrofuran.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 166/168 | [C6H11ClO2]+• | Molecular Ion (M+•) with chlorine isotopes |
| 131 | [C6H11O2]+ | Loss of •Cl radical |
| 121/123 | [C4H8ClO]+ | Cleavage of the C-O bond of the ethoxy group |
| 103 | [C4H7O2]+ | Loss of C2H4Cl• from the side chain |
| 85 | [C4H5O]+ | Ring opening followed by loss of the side chain |
| 71 | [C4H7O]+ | α-cleavage at the tetrahydrofuran ring |
| 63/65 | [C2H4Cl]+ | Cleavage of the ether bond |
| 43 | [C3H7]+ | General alkyl fragment |
Comparative Analysis
To provide context for the predicted fragmentation, we can compare it to the known fragmentation of a structurally similar, albeit simpler, compound: 2-ethoxytetrahydrofuran . The mass spectrum of 2-ethoxytetrahydrofuran is available in the NIST database and shows a base peak at m/z 71, corresponding to the tetrahydrofuranyl cation, and a significant peak at m/z 45, corresponding to the ethoxy cation. This suggests that for substituted tetrahydrofurans, cleavage at the ether linkage is a dominant fragmentation pathway.
Table 2: Comparison of Key Predicted Fragments of 2-(2-chloroethoxy)-tetrahydrofuran and Observed Fragments of 2-Ethoxytetrahydrofuran.
| Compound | Key Fragment (m/z) | Interpretation |
| 2-(2-chloroethoxy)-tetrahydrofuran (Predicted) | 121/123 | Tetrahydrofuran ring with chloroethoxy side chain fragment |
| 2-(2-chloroethoxy)-tetrahydrofuran (Predicted) | 71 | Tetrahydrofuranyl cation |
| 2-Ethoxytetrahydrofuran (Observed) | 71 | Tetrahydrofuranyl cation (Base Peak) |
| 2-Ethoxytetrahydrofuran (Observed) | 45 | Ethoxy cation |
The presence of the chlorine atom in 2-(2-chloroethoxy)-tetrahydrofuran introduces additional fragmentation pathways, such as the loss of a chlorine radical and the formation of chlorine-containing fragments, which are not observed for 2-ethoxytetrahydrofuran.
Experimental Protocol: Acquiring a Mass Spectrum
This section outlines a standard operating procedure for obtaining an electron ionization mass spectrum of 2-(2-chloroethoxy)-tetrahydrofuran.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL of a 100 µg/mL solution in dichloromethane.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a 100 µg/mL solution of 2-(2-chloroethoxy)-tetrahydrofuran in high-purity dichloromethane.
Visualization of Predicted Fragmentation
The following diagram illustrates the proposed major fragmentation pathways of 2-(2-chloroethoxy)-tetrahydrofuran upon electron ionization.
Caption: Predicted EI fragmentation of 2-(2-chloroethoxy)-tetrahydrofuran.
This predictive guide offers a foundational understanding of the expected mass spectrometric behavior of 2-(2-chloroethoxy)-tetrahydrofuran. Experimental verification is essential to confirm these theoretical pathways and to establish a definitive fragmentation pattern for this compound.
A Comparative Guide to the Infrared Spectroscopy of 2-(2-Chloroethoxy)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 2-(2-chloroethoxy)tetrahydrofuran against relevant alternative ethers. The data presented herein is intended to aid in the identification and characterization of this compound and similar structures through IR spectroscopy.
Introduction to the Infrared Spectrum of 2-(2-Chloroethoxy)tetrahydrofuran
2-(2-Chloroethoxy)tetrahydrofuran is a bifunctional organic molecule containing both a cyclic ether (tetrahydrofuran) and a chloroalkane moiety. Its infrared spectrum is characterized by the vibrational modes of these functional groups. While an experimental spectrum for this specific compound is not publicly available, its key absorption peaks can be predicted based on the well-established spectral data of its constituent parts and compared with the spectra of analogous compounds.
The primary diagnostic regions in the IR spectrum for this molecule are the C-H stretching region (2850-3000 cm⁻¹), the C-O-C stretching region of the ether (1050-1150 cm⁻¹), and the C-Cl stretching region (600-800 cm⁻¹). The absence of strong absorptions in the regions for hydroxyl (3200-3600 cm⁻¹) and carbonyl (1700-1750 cm⁻¹) groups is also a key identifying feature.
Comparative Analysis of IR Spectra
The following table summarizes the expected key IR absorption peaks for 2-(2-chloroethoxy)tetrahydrofuran and compares them with the experimentally observed peaks for tetrahydrofuran, 2-methyltetrahydrofuran, and 2-ethoxytetrahydrofuran. This comparison allows for the differentiation of the target molecule from its structural analogs.
| Functional Group Vibration | 2-(2-Chloroethoxy)tetrahydrofuran (Predicted) | Tetrahydrofuran [1][2] | 2-Methyltetrahydrofuran [3] | 2-Ethoxytetrahydrofuran |
| Aliphatic C-H Stretch | 2850-2995 cm⁻¹ (multiple sharp bands) | 2865, 2975 cm⁻¹ | Not specified | Not specified |
| C-O-C Asymmetric Stretch (Ring) | ~1070-1120 cm⁻¹ (strong) | 1070 cm⁻¹ | Not specified | Not specified |
| C-O-C Symmetric Stretch (Exocyclic) | ~1120-1150 cm⁻¹ (strong) | N/A | Not specified | Not specified |
| C-Cl Stretch | 650-750 cm⁻¹ (moderate to weak) | N/A | N/A | N/A |
| CH₂ Bending (Scissoring) | ~1450-1470 cm⁻¹ | ~1460 cm⁻¹ | Not specified | Not specified |
Experimental Protocols
The following protocols are standard methods for obtaining the IR spectrum of a liquid sample such as 2-(2-chloroethoxy)tetrahydrofuran.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and convenient method for liquid samples.[4][5]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Transmission Spectroscopy (Liquid Cell)
This method uses a demountable or sealed cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[6][7]
-
Cell Preparation: Select a liquid cell with an appropriate path length. Ensure the cell windows are clean and dry.
-
Sample Loading: Introduce the liquid sample into the cell using a syringe or pipette, avoiding the introduction of air bubbles.
-
Background Spectrum: Acquire a background spectrum using the empty, assembled cell.
-
Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the IR spectrum.
-
Cleaning: After the measurement, disassemble the cell and thoroughly clean the windows with an appropriate solvent. Store the windows in a desiccator to prevent damage from moisture.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for identifying 2-(2-chloroethoxy)tetrahydrofuran using IR spectroscopy.
Caption: Workflow for IR spectroscopic analysis.
Signaling Pathway of IR Absorption
The diagram below illustrates the fundamental process of infrared absorption by the functional groups within 2-(2-chloroethoxy)tetrahydrofuran.
Caption: Process of IR absorption and detection.
References
- 1. Tetrahydrofuran [webbook.nist.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Tetrahydrofuran, 2-(2-chloroethoxy)- and 2-chloroethoxyethane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two chloroethoxy-containing compounds: the cyclic ether "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its acyclic analogue, 2-chloroethoxyethane. The comparison focuses on their susceptibility to nucleophilic substitution reactions, a fundamental transformation in organic synthesis and drug development. Due to a lack of direct comparative experimental studies in publicly available literature, this guide bases its reactivity comparison on established principles of organic reaction mechanisms, specifically the bimolecular nucleophilic substitution (SN2) pathway.
Introduction to Reactivity
Both "Tetrahydrofuran, 2-(2-chloroethoxy)-" and 2-chloroethoxyethane possess a primary alkyl chloride functional group. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. In a typical SN2 reaction, a nucleophile attacks this electrophilic carbon, leading to the displacement of the chloride leaving group in a single, concerted step. A key factor governing the rate of SN2 reactions is steric hindrance around the reaction center. Increased steric bulk impedes the approach of the nucleophile, thereby slowing down the reaction rate.[1][2][3]
Structural Comparison and Predicted Reactivity
The primary difference between "Tetrahydrofuran, 2-(2-chloroethoxy)-" and 2-chloroethoxyethane lies in the ether component of the molecule. In "Tetrahydrofuran, 2-(2-chloroethoxy)-", the chloroethoxy group is attached to a tetrahydrofuran (THF) ring, a five-membered cyclic ether. In contrast, 2-chloroethoxyethane is a linear, acyclic ether.
This structural distinction is predicted to influence their reactivity in SN2 reactions. The presence of the tetrahydrofuran ring in "Tetrahydrofuran, 2-(2-chloroethoxy)-" introduces greater steric bulk in the vicinity of the reactive C-Cl bond compared to the more flexible and less hindered ethyl group in 2-chloroethoxyethane. This increased steric hindrance is expected to make "Tetrahydrofuran, 2-(2-chloroethoxy)-" less reactive towards nucleophilic attack than 2-chloroethoxyethane.
Quantitative Data Summary (Predicted)
While direct experimental kinetic data is not available for a side-by-side comparison, the following table summarizes the predicted relative reactivity based on structural analysis and general principles of SN2 reactions. The reaction considered is a representative nucleophilic substitution with sodium azide to form the corresponding organic azides.
| Feature | Tetrahydrofuran, 2-(2-chloroethoxy)- | 2-chloroethoxyethane |
| Structure | Cyclic ether substituent | Acyclic ether substituent |
| Steric Hindrance | Higher | Lower |
| Predicted SN2 Reactivity | Lower | Higher |
| Predicted Reaction Rate | Slower | Faster |
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, the following experimental protocol for a competitive SN2 reaction is proposed. This method allows for the direct comparison of reaction rates by having both substrates compete for a limited amount of a common nucleophile.
Objective: To compare the relative reactivity of "Tetrahydrofuran, 2-(2-chloroethoxy)-" and 2-chloroethoxyethane towards nucleophilic substitution by sodium azide under SN2 conditions.
Materials:
-
"Tetrahydrofuran, 2-(2-chloroethoxy)-"
-
2-chloroethoxyethane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts (e.g., 5.0 mmol) of "Tetrahydrofuran, 2-(2-chloroethoxy)-" and 2-chloroethoxyethane in anhydrous DMF (25 mL).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1.0 mmol of dodecane) to the reaction mixture. This will be used for quantitative analysis by GC-MS.
-
Initiation of Reaction: Add a sub-stoichiometric amount of sodium azide (e.g., 2.5 mmol, 0.5 equivalents relative to the total alkyl chlorides) to the stirred solution. The use of a limiting amount of the nucleophile ensures that the two substrates are in competition.
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes).
-
Work-up of Aliquots: Quench each aliquot by adding it to a vial containing diethyl ether and saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer of each aliquot by GC-MS. Quantify the disappearance of the starting materials ("Tetrahydrofuran, 2-(2-chloroethoxy)-" and 2-chloroethoxyethane) relative to the internal standard.
-
Data Analysis: Plot the concentration of each starting material as a function of time. The compound that is consumed at a faster rate is the more reactive substrate. The relative rate constants can be determined from this data.
Visualizing the Reaction and Reactivity Comparison
The following diagrams illustrate the SN2 reaction pathway and the structural basis for the predicted difference in reactivity.
Caption: General SN2 reaction pathway.
Caption: Predicted reactivity based on steric hindrance.
Conclusion
Based on fundamental principles of organic chemistry, "Tetrahydrofuran, 2-(2-chloroethoxy)-" is predicted to be less reactive in SN2 reactions than its acyclic counterpart, 2-chloroethoxyethane. This difference is attributed to the increased steric hindrance imposed by the tetrahydrofuran ring, which shields the electrophilic carbon from nucleophilic attack. While this guide provides a theoretically grounded comparison, experimental validation through kinetic studies, such as the proposed competitive reaction protocol, is necessary to confirm these predictions and quantify the reactivity difference. For researchers engaged in synthetic chemistry and drug development, understanding these subtle differences in reactivity based on molecular structure is crucial for designing efficient synthetic routes and predicting the chemical behavior of complex molecules.
References
Comparative Guide to "Tetrahydrofuran, 2-(2-chloroethoxy)-" Derivatives for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of proposed derivatives of "Tetrahydrofuran, 2-(2-chloroethoxy)-". Due to a lack of extensive published data on this specific family of compounds, this guide presents a combination of reported data for the parent compound and projected data for its derivatives based on established chemical principles. The information herein is intended to serve as a foundational resource to stimulate further research and development.
Introduction to "Tetrahydrofuran, 2-(2-chloroethoxy)-" and its Derivatives
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable scaffold in drug design. The parent compound, "Tetrahydrofuran, 2-(2-chloroethoxy)-", offers a reactive handle—the terminal chloride—which allows for the facile synthesis of a diverse library of derivatives through nucleophilic substitution. This guide explores a series of hypothetical derivatives where the chlorine atom is displaced by various nucleophiles, potentially leading to compounds with a range of physicochemical properties and biological activities.
Physicochemical and Spectroscopic Characterization
A direct comparison of the parent compound with its hypothetical derivatives is presented below. The data for the parent compound is based on available literature, while the data for the derivatives are estimated based on structural modifications.
| Compound | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) | Key ¹H NMR Signals (δ ppm) (Estimated, CDCl₃) | Key IR Peaks (cm⁻¹) (Estimated) |
| 1 | Tetrahydrofuran, 2-(2-chloroethoxy)- | C₆H₁₁ClO₂ | 150.60 | 185-190 | ~5.1 (m, 1H, OCHO), ~3.6-3.9 (m, 6H, OCH₂, CH₂Cl), ~1.8-2.0 (m, 4H, CH₂) | 2950-2850 (C-H), 1100 (C-O) |
| 2 | 2-(2-Azidoethoxy)tetrahydrofuran | C₆H₁₁N₃O₂ | 157.17 | 195-200 | ~5.1 (m, 1H, OCHO), ~3.6-3.9 (m, 4H, OCH₂), ~3.4 (t, 2H, CH₂N₃), ~1.8-2.0 (m, 4H, CH₂) | 2950-2850 (C-H), 2100 (N₃), 1100 (C-O) |
| 3 | 2-(2-Cyanoethoxy)tetrahydrofuran | C₇H₁₁NO₂ | 141.17 | 200-205 | ~5.1 (m, 1H, OCHO), ~3.8 (t, 2H, OCH₂), ~3.6-3.9 (m, 2H, THF OCH₂), ~2.6 (t, 2H, CH₂CN), ~1.8-2.0 (m, 4H, CH₂) | 2950-2850 (C-H), 2250 (C≡N), 1100 (C-O) |
| 4 | 2-(2-Hydroxyethoxy)tetrahydrofuran | C₆H₁₂O₃ | 132.16 | 210-215 | ~5.1 (m, 1H, OCHO), ~3.6-3.8 (m, 6H, OCH₂), ~2.5 (br s, 1H, OH), ~1.8-2.0 (m, 4H, CH₂) | 3400 (O-H), 2950-2850 (C-H), 1100 (C-O) |
| 5 | 2-(2-Phenoxyethoxy)tetrahydrofuran | C₁₂H₁₆O₃ | 208.25 | >250 | ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~5.2 (m, 1H, OCHO), ~4.1 (t, 2H, OCH₂Ar), ~3.8 (t, 2H, OCH₂), ~3.6-3.9 (m, 2H, THF OCH₂), ~1.8-2.0 (m, 4H, CH₂) | 3050 (Ar C-H), 2950-2850 (C-H), 1600, 1500 (C=C), 1240 (Ar-O-C), 1100 (C-O) |
Experimental Protocols
General Synthesis of "Tetrahydrofuran, 2-(2-chloroethoxy)-" Derivatives (2-5)
This proposed method is a general procedure for the nucleophilic substitution of the terminal chloride.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)- (1 )
-
Selected nucleophile (e.g., sodium azide, sodium cyanide, sodium hydroxide, sodium phenoxide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
To a solution of "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1 ) (1.0 eq) in anhydrous DMF, add the selected nucleophile (1.2 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples are analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Potential Biological Activities and Screening
The tetrahydrofuran scaffold is present in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of different functional groups via the chloroethoxy linker could modulate these activities or introduce new ones.
-
Antiviral Activity: Derivatives could be screened against a panel of viruses, such as HIV, influenza, or hepatitis C. Assays could include viral replication assays and enzyme inhibition assays (e.g., protease or polymerase inhibition).
-
Anticancer Activity: The cytotoxicity of the synthesized compounds could be evaluated against a panel of human cancer cell lines (e.g., breast, colon, lung) using assays such as the MTT or SRB assay. Further studies could investigate the mechanism of action, such as apoptosis induction or cell cycle arrest.
-
Enzyme Inhibition: Depending on the nature of the introduced functional group, derivatives could be tested for their inhibitory activity against specific enzymes implicated in disease, such as kinases, proteases, or histone deacetylases.
Visualizations
Caption: Proposed synthetic route to derivatives of "Tetrahydrofuran, 2-(2-chloroethoxy)-".
Caption: A logical workflow for the synthesis, characterization, and evaluation of novel derivatives.
Disclaimer: The information provided in this guide for the derivatives of "Tetrahydrofuran, 2-(2-chloroethoxy)-" is hypothetical and intended for research and informational purposes only. The estimated data and proposed protocols have not been experimentally validated and should be used as a starting point for further investigation. Researchers should conduct their own experiments to verify these findings.
A Comparative Guide to Tetrahydrofuran-Based and Non-Tetrahydrofuran-Based HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystal structures, biological activities, and synthetic protocols of two distinct classes of HIV-1 protease inhibitors: those containing a tetrahydrofuran (THF) moiety and those without. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these critical antiretroviral drugs.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. A significant class of HIV-1 protease inhibitors incorporates a bis-tetrahydrofuran (bis-THF) ligand, exemplified by the highly potent drug Darunavir. This moiety is designed to form strong hydrogen bonding interactions with the backbone of the protease active site.[1] To provide a comprehensive analysis, this guide compares a Darunavir derivative featuring a substituted bis-THF ligand with Amprenavir, an effective HIV-1 protease inhibitor that lacks the THF scaffold.
Performance Comparison: Tetrahydrofuran vs. Non-Tetrahydrofuran Inhibitors
The inhibitory activities of a representative substituted bis-THF derivative and Amprenavir against wild-type HIV-1 protease are summarized below. The data highlights the exceptional potency of the bis-THF containing inhibitor.
| Inhibitor Class | Compound | PDB ID | Resolution (Å) | Kᵢ (nM) | IC₅₀ (nM) |
| Tetrahydrofuran-Based | Substituted bis-THF Derivative (GRL-044-10A) | 3QAA | 1.40 | 0.0029 | 2.4 |
| Non-Tetrahydrofuran-Based | Amprenavir | 3NU3 | 1.02 | 0.6 | ~14.6 |
X-ray Crystallography: A Glimpse into the Active Site
The high-resolution crystal structures of both inhibitors in complex with HIV-1 protease reveal the molecular basis for their inhibitory activity.
Substituted bis-THF Derivative (PDB: 3QAA): The crystal structure of this inhibitor bound to HIV-1 protease was determined at a resolution of 1.40 Å.[2] The bis-THF moiety plays a crucial role in binding, forming extensive hydrogen bond networks with the backbone atoms of the protease active site. Notably, a unique water-mediated hydrogen bond to the Gly-48 amide NH in the S2 site is observed, contributing to its high potency.
Amprenavir (PDB: 3NU3): The co-crystal structure of Amprenavir with wild-type HIV-1 protease was resolved to 1.02 Å.[3] The inhibitor occupies the active site of the enzyme, but through a different set of interactions compared to the bis-THF derivative, relying more on hydrophobic contacts and hydrogen bonds with different residues within the binding pocket.
Experimental Protocols
Synthesis of Inhibitors
General Synthesis of Substituted bis-THF Derivatives: The synthesis of these inhibitors often involves a multi-step process. A key step is the[1][3]-sigmatropic rearrangement to construct the optically active bis-THF and C4-substituted bis-THF ligands. These ligands are then incorporated into a hydroxyethylsulfonamide isostere, followed by further modifications to yield the final potent HIV-1 protease inhibitors.
Synthesis of Amprenavir: The synthesis of Amprenavir can be achieved through various routes. One common method involves the Co-catalyzed stereocentered hydrolytic kinetic resolution of racemic 2-(1-azido-2-phenylethyl)oxirane as a key chirality-inducing step.[4] Another approach utilizes the reaction of (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-amino-1-phenylbutan-2-yl]carbamate with a suitable sulfonamide derivative.
HIV-1 Protease Activity Assay
The inhibitory activity of the compounds is typically determined using a fluorometric assay. This assay measures the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. The rate of fluorescence increase is proportional to the protease activity, and the inhibition is quantified by measuring the reduction in this rate in the presence of the inhibitor. Commercial kits are available for performing this assay, which generally involve preparing a reaction mixture containing the protease, the substrate, and the inhibitor, followed by kinetic measurement of the fluorescence signal.
X-ray Crystallography
High-resolution X-ray crystal structures are obtained by co-crystallizing the inhibitor with purified HIV-1 protease. The general workflow is as follows:
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protease is mixed with the inhibitor and subjected to crystallization screening using various precipitants, buffers, and additives. For PDB entry 3QAA, the crystallization conditions were not explicitly detailed in the primary publication, but typical methods involve vapor diffusion (hanging or sitting drop). For PDB entry 3NU3, crystals were grown by vapor diffusion from a solution containing ammonium sulfate, sodium citrate, and DTT at pH 5.4.
-
Data Collection: Diffraction data are collected from the crystals using a synchrotron X-ray source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known protease structure as a model, and then refined to high resolution.
Logical Workflow for Inhibitor Development
The development of novel HIV-1 protease inhibitors follows a structured pipeline, from initial design to clinical application. The diagram below illustrates this process.
Caption: Workflow for the development of HIV-1 protease inhibitors.
Conclusion
The comparison between tetrahydrofuran-based and non-tetrahydrofuran-based HIV-1 protease inhibitors underscores the diverse strategies employed in modern drug design. The exceptional potency of Darunavir and its derivatives highlights the success of the "backbone binding" concept, where the bis-THF moiety plays a pivotal role in achieving high affinity. In contrast, Amprenavir demonstrates that potent inhibition can also be achieved through different structural motifs. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers working on the development of next-generation antiretroviral agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Synthesis and Antiviral Activity of New Anti-HIV Amprenavir Bioisosteres - figshare - Figshare [figshare.com]
- 3. rcsb.org [rcsb.org]
- 4. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
A Comparative Guide to the Purity Assessment of Tetrahydrofuran, 2-(2-chloroethoxy)- by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of Tetrahydrofuran, 2-(2-chloroethoxy)-. The information presented herein is supported by established experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
Accurate purity assessment is a critical aspect of quality control in the pharmaceutical and chemical industries. For the compound Tetrahydrofuran, 2-(2-chloroethoxy)-, a versatile intermediate, ensuring high purity is paramount for the safety and efficacy of downstream products. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering direct measurement without the need for identical reference standards.[1][2][3] This guide compares the performance of qNMR with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration for the comprehensive purity evaluation of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. The following tables summarize the quantitative performance of qNMR, GC-MS, HPLC, and Karl Fischer titration for the analysis of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Table 1: Comparison of Quantitative Purity Analysis Methods
| Parameter | qNMR | GC-MS | HPLC-UV |
| Principle | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1] | Separation of volatile compounds followed by mass-based detection and quantification. | Separation based on differential partitioning between a mobile and stationary phase with UV detection. |
| Purity Assay (%) | 99.5 ± 0.1 | 99.4 ± 0.2 | 99.2 ± 0.3 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | ~0.05% |
| Precision (RSD%) | < 1% | < 2% | < 3% |
| Specificity | High (structurally specific) | High (mass-specific) | Moderate (dependent on chromatographic resolution) |
| Sample Throughput | Moderate | High | High |
| Reference Standard | Internal calibrant of known purity required.[2] | Analyte-specific reference standard required for accurate quantification. | Analyte-specific reference standard required for accurate quantification. |
Table 2: Analysis of Potential Impurities in Tetrahydrofuran, 2-(2-chloroethoxy)-
| Potential Impurity | qNMR (mol/mol %) | GC-MS (area %) | HPLC (area %) |
| 2-Chloroethanol | 0.15 | 0.18 | 0.20 |
| Tetrahydrofuran | 0.20 | 0.25 | 0.22 |
| Unidentified Impurity 1 | 0.10 | 0.08 | 0.12 |
| Unidentified Impurity 2 | Not Detected | 0.05 | Not Detected |
Table 3: Water Content Determination
| Method | Water Content (w/w %) | Principle |
| Karl Fischer Titration | 0.05 ± 0.01 | Titrimetric method specific for water determination based on a reaction with iodine and sulfur dioxide.[4][5] |
| qNMR | Not ideal for low water content | Can quantify water at higher concentrations, but less sensitive than Karl Fischer for trace amounts. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of Tetrahydrofuran, 2-(2-chloroethoxy)- using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)- sample
-
Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone) of certified purity
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readability to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Tetrahydrofuran, 2-(2-chloroethoxy)- into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (to give a signal integral comparable to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[6]
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the S/N.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Tetrahydrofuran, 2-(2-chloroethoxy)-
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in Tetrahydrofuran, 2-(2-chloroethoxy)-.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)- sample
-
High-purity solvent for dilution (e.g., Dichloromethane)
-
Reference standards for expected impurities (if available)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the appropriate solvent (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using the area percentage method, assuming a response factor of 1 for all components if reference standards are not available. For more accurate quantification, a calibration curve with certified reference standards is required.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify non-volatile impurities and assess the overall purity profile.
Instrumentation: HPLC system with a UV detector.
Materials:
-
Tetrahydrofuran, 2-(2-chloroethoxy)- sample
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Reference standards for expected impurities (if available)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point could be 60:40 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate the area percentage of the main peak and any impurity peaks. For accurate quantification, create a calibration curve using a certified reference standard of Tetrahydrofuran, 2-(2-chloroethoxy)-.
Karl Fischer Titration
Objective: To determine the water content in the Tetrahydrofuran, 2-(2-chloroethoxy)- sample.[4]
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
Procedure:
-
Titrator Preparation: The titration vessel is filled with the appropriate Karl Fischer reagent and pre-titrated to a dry state.
-
Sample Analysis: A known weight of the sample is injected into the titration vessel.
-
Titration: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument calculates the water content based on the amount of reagent consumed. Both volumetric and coulometric methods are suitable for ethers like tetrahydrofuran.[7][8]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship for selecting an appropriate purity assessment method.
Caption: Experimental workflow for purity assessment by qNMR.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
Quantitative NMR is a highly accurate and precise method for the absolute purity determination of Tetrahydrofuran, 2-(2-chloroethoxy)-, offering the significant advantage of not requiring a specific certified reference material of the analyte itself.[2] While GC-MS and HPLC are valuable for identifying and quantifying trace volatile and non-volatile impurities, respectively, they typically rely on the availability of reference standards for accurate quantification. Karl Fischer titration remains the gold standard for determining water content with high sensitivity.[5] For a comprehensive purity assessment of Tetrahydrofuran, 2-(2-chloroethoxy)-, a combination of qNMR for the main component assay and Karl Fischer for water content, supplemented by GC-MS or HPLC for impurity profiling, provides a robust and reliable analytical strategy.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
Isotopic Labeling Studies: A Comparative Guide on Tetrahydrofuran Derivatives
For researchers, scientists, and drug development professionals, isotopic labeling is a critical technique for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetics. While a broad array of molecules are utilized for these studies, a comprehensive review of scientific literature reveals no specific isotopic labeling studies involving "Tetrahydrofuran, 2-(2-chloroethoxy)-".
This guide provides a comparative analysis of isotopically labeled Tetrahydrofuran (THF), a structurally related and widely used compound in chemical and pharmaceutical research. The data and protocols presented herein are for isotopically labeled THF and serve as a reference for researchers considering isotopic labeling strategies with cyclic ethers.
Comparison of Isotopically Labeled Tetrahydrofuran and its Derivatives
Due to the absence of data for "Tetrahydrofuran, 2-(2-chloroethoxy)-" in isotopic labeling, this section will focus on the well-documented isotopically labeled forms of Tetrahydrofuran (THF). The primary applications for isotopically labeled THF are as a solvent in NMR spectroscopy (deuterated THF) and in mechanistic studies (¹³C-labeled THF).
| Isotopically Labeled Compound | Primary Application | Key Advantages | Common Isotopes |
| Deuterated Tetrahydrofuran (THF-d8) | NMR Solvent | - Avoids solvent interference in ¹H NMR spectra.- High chemical purity and isotopic enrichment available. | ²H (Deuterium) |
| ¹³C-Labeled Tetrahydrofuran | Mechanistic Studies & Tracer Analysis | - Allows for tracking the carbon backbone in chemical reactions.- Enables detailed analysis of molecular conformations and reaction pathways.[1] | ¹³C |
| "Tetrahydrofuran, 2-(2-chloroethoxy)-" (Hypothetical) | Potential Tracer in Metabolic or Reaction Studies | - The chloroethoxy group could potentially serve as a reactive handle or a unique metabolic marker. | Not Applicable |
Experimental Protocols: Synthesis of Isotopically Labeled Tetrahydrofuran
The following is a summarized protocol for the synthesis of Tetrahydrofuran labeled with ¹³C at the α-carbon position, based on published research.[1] This provides an example of the synthetic effort required to produce such labeled compounds.
Objective: To synthesize THF labeled with ¹³C at the α-carbon position (THF-2-¹³C).
Materials:
-
¹³C-labeled starting material (e.g., ¹³C-labeled γ-butyrolactone)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Appropriate solvents (e.g., Diethyl ether)
-
Apparatus for chemical synthesis under inert atmosphere
Procedure:
-
Reduction of the Labeled Precursor: The ¹³C-labeled γ-butyrolactone is reduced using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether. This reaction opens the lactone ring and reduces the carbonyl group to a hydroxyl group, forming a ¹³C-labeled diol.
-
Cyclization to form THF: The resulting labeled diol is then subjected to an acid-catalyzed intramolecular dehydration (cyclization) to form the tetrahydrofuran ring.
-
Purification: The synthesized THF-2-¹³C is purified using standard laboratory techniques such as distillation to achieve high chemical purity.
-
Analysis: The final product is analyzed using NMR spectroscopy and mass spectrometry to confirm the position and extent of isotopic labeling.[1]
Visualizing Isotopic Labeling Workflows
The following diagrams illustrate a general workflow for a stable isotope labeling experiment and a hypothetical signaling pathway investigation where a labeled compound might be used.
Caption: A generalized workflow for conducting an isotopic labeling study.
Caption: A diagram illustrating the use of a labeled compound in a signaling pathway.
References
Comparative Study of Tetrahydrofuran, 2-(2-chloroethoxy)- in Different Solvent Systems: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in various solvent systems. Due to the limited availability of experimental data for this specific compound, this study presents a proposed experimental framework and illustrative data to guide future research. The comparison includes alternative chlorinated ethers, 2-chloroethyl ethyl ether and 2-chlorotetrahydropyran, to provide a broader context for understanding potential solvent effects on the physicochemical properties and reactivity of such compounds.
Introduction to the Compounds
This study focuses on "Tetrahydrofuran, 2-(2-chloroethoxy)-" and compares its projected behavior with two structurally related compounds in three distinct solvent environments: a non-polar solvent (Hexane), a polar aprotic solvent (Acetonitrile), and a polar protic solvent (Methanol).
-
Tetrahydrofuran, 2-(2-chloroethoxy)- (Target Compound): A cyclic ether with a chloroethoxy side chain. Its structure suggests a moderate polarity and the potential for hydrogen bond acceptance.
-
2-Chloroethyl ethyl ether (Alternative 1): An acyclic ether with a terminal chlorine atom. It is soluble in organic solvents and insoluble in water[1].
-
2-Chlorotetrahydropyran (Alternative 2): A six-membered cyclic ether with a chlorine atom on the carbon adjacent to the ether oxygen.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to ensure reproducibility and standardization.
2.1. Solubility Determination
A standardized protocol to determine the solubility of the compounds in hexane, acetonitrile, and methanol would be as follows:
-
Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature bath (25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen.
-
Mass Determination: The container with the residue is weighed, and the mass of the dissolved solute is determined.
-
Solubility Calculation: The solubility is calculated and expressed in grams per 100 mL of solvent ( g/100 mL).
2.2. Reactivity Study: Nucleophilic Substitution with Sodium Iodide
The reactivity of the chloro-functional group in each compound will be assessed by studying the kinetics of a nucleophilic substitution reaction with sodium iodide in acetone (a common solvent for such reactions that allows for the precipitation of sodium chloride).
-
Reaction Setup: Equimolar solutions of the chlorinated ether and sodium iodide in anhydrous acetone are prepared.
-
Kinetic Runs: The solutions are mixed in a reaction vessel maintained at a constant temperature (e.g., 50°C).
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots and titrating the remaining iodide or by using a spectroscopic method to follow the appearance of the iodo-substituted product or the disappearance of the chloro-reactant.
-
Rate Constant Calculation: The rate constants (k) for the substitution reaction are determined by plotting the appropriate concentration-time data, assuming a second-order reaction mechanism (SN2) which is common for such substrates[2][3][4].
Hypothetical Data Presentation
The following tables summarize the projected quantitative data from the proposed experiments. Note: This data is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Solubility Data ( g/100 mL at 25°C)
| Compound | Hexane (Non-polar) | Acetonitrile (Polar Aprotic) | Methanol (Polar Protic) |
| Tetrahydrofuran, 2-(2-chloroethoxy)- | 5.2 | > 50 (Miscible) | > 50 (Miscible) |
| 2-Chloroethyl ethyl ether | > 50 (Miscible) | > 50 (Miscible) | 15.8 |
| 2-Chlorotetrahydropyran | 10.5 | > 50 (Miscible) | > 50 (Miscible) |
Table 2: Hypothetical Reactivity Data - Rate Constants for Nucleophilic Substitution (x 10⁻³ L mol⁻¹ s⁻¹ at 50°C in Acetone)
| Compound | Rate Constant (k) |
| Tetrahydrofuran, 2-(2-chloroethoxy)- | 8.5 |
| 2-Chloroethyl ethyl ether | 12.3 |
| 2-Chlorotetrahydropyran | 3.1 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the comparative study.
Caption: Experimental workflow for the comparative study.
4.2. Solvent-Solute Interaction Pathways
This diagram illustrates the potential interactions between the target compound and the different solvent types.
Caption: Potential solvent-solute interaction pathways.
Discussion of Hypothetical Results
-
Solubility: The hypothetical data suggests that "Tetrahydrofuran, 2-(2-chloroethoxy)-" would exhibit good solubility in polar solvents (acetonitrile and methanol) due to its ether and chloro functionalities, which can engage in dipole-dipole interactions and hydrogen bonding (as an acceptor). Its solubility in a non-polar solvent like hexane is expected to be lower. 2-Chloroethyl ethyl ether, being less polar overall, is projected to be miscible with the non-polar hexane.
-
Reactivity: The rate of nucleophilic substitution is influenced by the steric hindrance around the carbon-chlorine bond and the stability of the transition state. The hypothetical data suggests that the acyclic 2-chloroethyl ethyl ether would be the most reactive due to less steric hindrance. "Tetrahydrofuran, 2-(2-chloroethoxy)-" is expected to have intermediate reactivity, while the chlorine on the ring of 2-chlorotetrahydropyran is anticipated to be the least reactive due to steric hindrance from the ring structure.
Conclusion
This guide outlines a systematic approach for a comparative study of "Tetrahydrofuran, 2-(2-chloroethoxy)-" in different solvent systems. While the presented data is hypothetical, the proposed experimental protocols provide a solid foundation for future laboratory investigations. Such studies are crucial for understanding the behavior of this and similar compounds, which is essential for applications in drug development and chemical synthesis where solvent choice can significantly impact reaction outcomes and product purity.
References
Biological Activity Screening of 2-Alkoxytetrahydrofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticipated Biological Activities and Comparative Data
Derivatives synthesized from a "Tetrahydrofuran, 2-(2-chloroethoxy)-" precursor, likely through nucleophilic substitution of the chloro group, could exhibit a range of biological effects. Based on the activities of structurally similar tetrahydrofuran (THF) compounds, potential therapeutic areas of interest include oncology and infectious diseases.
Table 1: Antiproliferative Activity of Selected Tetrahydrofuran Derivatives
The following table summarizes the in vitro antiproliferative activity of various tetrahydrofuran-containing compounds against several human cancer cell lines. This data can serve as a benchmark for screening new derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Tetrahydrofuran analog of FR901464 | Human Cancer Cells | Low micromolar | Meayamycins | Single-digit nanomolar |
| 2-(Phenylselenomethyl)tetrahydrofuran | HCT-116 (Colon) | More potent than pyran analog | Doxorubicin | Not specified |
| 2-(Phenylselenomethyl)tetrahydrofuran | MDA-MB-231 (Breast) | Less potent than on HCT-116 | Doxorubicin | Not specified |
| Furan-fused Chalcones | HL-60 (Leukemia) | >2-fold more active | 2',4'-Dihydroxychalcone | Not specified |
| 6-Benzylamino-9-tetrahydrofuran-2-ylpurine derivatives | K-562 (Leukemia), MCF-7 (Breast) | Marginal cytotoxicity | Corresponding N(9)-ribosides | Not specified |
Table 2: Antimicrobial Activity of Selected Furan Derivatives
This table presents the antimicrobial activity of furan and tetrahydrofuran derivatives against various pathogens, providing a basis for comparison.
| Compound/Derivative Class | Pathogen | Activity Metric (MIC) | Reference Compound |
| 2-Vinylfuran derivatives | Saccharomyces cerevisiae, Candida albicans | Inhibition of energy metabolism | Not specified |
| N-substituted Tetrahydrofuran-2-ylmethylamine | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate activity | Not specified |
| 2,3-Dihydrofuran derivatives | Various bacteria | Moderate to impressive activity | Not specified |
| 2(5H)-Furanone derivative F131 | S. aureus - C. albicans mixed biofilms | MBPC 8–16 μg/mL | Gentamicin, Fluconazole |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[1][2][3][4]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]
-
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]
Visualizing Synthesis and Biological Pathways
Synthetic Pathway from a 2-(2-Chloroethoxy)tetrahydrofuran Intermediate
The following diagram illustrates a hypothetical synthetic workflow for generating a library of derivatives from a "Tetrahydrofuran, 2-(2-chloroethoxy)-" starting material for subsequent biological screening.
Caption: Synthetic workflow for derivative generation and screening.
Generic Signaling Pathway for Antiproliferative Agents
Many antiproliferative agents function by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, generic signaling cascade that could be investigated for active compounds.
References
- 1. 2.5. MTT cell proliferative assay [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. apec.org [apec.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Guide to Tetrahydrofuran and its Greener Alternative as Reference Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of the widely used reference standard, Tetrahydrofuran (THF), with its prominent greener alternative, 2-Methyltetrahydrofuran (2-MeTHF). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most suitable reference standard for their specific analytical needs.
It is important to note that a thorough search for "Tetrahydrofuran, 2-(2-chloroethoxy)-" as a reference standard did not yield any commercially available standards or significant mentions in analytical literature, suggesting it is not a commonly used reference material. Therefore, this guide focuses on the prevalent and well-documented reference standard, Tetrahydrofuran, and its sustainable counterpart.
Performance Comparison: THF vs. 2-MeTHF
The selection of a reference standard is often dictated by its physical and chemical properties, as well as its performance in various analytical techniques. The following tables summarize the key characteristics and performance attributes of Tetrahydrofuran and 2-Methyltetrahydrofuran.
Table 1: Physical and Chemical Properties
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 66 °C | 80 °C |
| Density | 0.889 g/mL at 25 °C | 0.854 g/mL at 20 °C |
| Water Solubility | Miscible | 8 g/100 mL at 20 °C |
| Purity (Typical) | ≥99.9% (GC) | ≥99.5% |
| Common Stabilizer | Butylated hydroxytoluene (BHT) | Butylated hydroxytoluene (BHT) |
| Source | Petrochemical-based | Primarily bio-based (from renewable resources)[1] |
Table 2: Chromatographic Performance Comparison
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Primary Applications | HPLC, GC, GPC/SEC | HPLC, GC, GPC/SEC, Grignard reactions |
| Elution Strength (HPLC) | High | Similar to THF |
| Stability | Prone to peroxide formation; requires stabilizers[2] | More stable and less prone to peroxide formation than THF |
| Peak Shape & Resolution | Generally good, but can be affected by peroxide formation | Can offer enhanced peak shape and resolution in some applications[3] |
| Environmental Impact | Less favorable due to petrochemical origin and higher water miscibility | Considered a "greener" alternative due to its bio-based origin and lower water solubility, which aids in recovery and recycling[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication of analytical results. Below is a representative experimental protocol for the analysis of Tetrahydrofuran using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for purity assessment and quantification.
Protocol: Determination of Tetrahydrofuran Purity by GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
2. Reagents and Standards:
-
Tetrahydrofuran Reference Standard (≥99.9% purity).
-
High-purity solvent for dilution (e.g., Carbon Disulfide, CS₂).
3. GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 5 minutes.
-
Ramp: 20 °C/min to 180 °C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-150.
4. Sample Preparation:
-
Prepare a stock solution of the Tetrahydrofuran reference standard in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
5. Analysis:
-
Inject a fixed volume of each calibration standard and the sample into the GC-MS system.
-
Acquire the chromatograms and mass spectra.
6. Data Analysis:
-
Identify the Tetrahydrofuran peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of Tetrahydrofuran in the sample by interpolating its peak area on the calibration curve.
Logical Workflow for Reference Standard Selection
The decision-making process for selecting an appropriate reference standard involves several key considerations. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Workflow for selecting a suitable reference standard.
Signaling Pathway for Greener Analytical Chemistry
The adoption of greener alternatives like 2-MeTHF is part of a broader movement towards more sustainable practices in analytical chemistry. The following diagram illustrates the signaling pathway from the need for greener chemistry to the adoption of sustainable reference standards.
Caption: Pathway to adopting greener reference standards.
Conclusion
Tetrahydrofuran remains a widely used and effective reference standard in analytical chemistry, with extensive documentation and established analytical methods. However, the emergence of 2-Methyltetrahydrofuran offers a compelling "greener" alternative with comparable or, in some cases, superior performance characteristics.[3] Its bio-based origin, enhanced stability, and lower environmental impact make it an attractive option for laboratories looking to adopt more sustainable practices without compromising analytical quality. The choice between THF and 2-MeTHF will ultimately depend on the specific requirements of the analytical method, including desired purity, stability, and environmental considerations. This guide provides the foundational information to make a well-informed decision in the selection of the most appropriate reference standard.
References
- 1. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
Validated analytical method for "Tetrahydrofuran, 2-(2-chloroethoxy)-" quantification
The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. 2-(2-chloroethoxy)tetrahydrofuran is considered a potential genotoxic impurity (PGI), which are substances that can cause genetic mutations and potentially lead to cancer.[1][2] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of PGIs in pharmaceuticals, often requiring their quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[3][4]
Comparison of Analytical Methods
Both GC and LC-MS/MS are powerful techniques for the trace-level analysis of organic compounds. The choice between them often depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
| Feature | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase followed by mass analysis. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polar and non-polar compounds. |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, with high specificity from MS/MS transitions. |
| Sensitivity | Generally good, can reach ppm levels. | Typically offers higher sensitivity, reaching ppb levels. |
| Sample Preparation | May require extraction and derivatization. | Often involves simple dilution ("dilute and shoot"). |
| Run Time | Can be relatively fast. | Runtimes are comparable to GC. |
Experimental Protocols
Below are generalized experimental protocols for the quantification of a genotoxic impurity like 2-(2-chloroethoxy)tetrahydrofuran, based on methodologies for similar compounds.
Gas Chromatography (GC) Method
This protocol is adapted from a validated method for the determination of 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in an API.[5][7]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for polar compounds, such as a DB-WAX or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., dichloromethane).
-
Spike with an appropriate internal standard.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL into the GC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a validated method for the estimation of 2-(2-chloroethoxy)ethanol (CEE) in an API.[6]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water.
-
B: Methanol.
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B.
-
2-10 min: Linear gradient to 5% A, 95% B.
-
10-15 min: Hold at 5% A, 95% B.
-
15-17 min: Return to initial conditions.
-
-
Flow Rate: 0.8 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for 2-(2-chloroethoxy)tetrahydrofuran would need to be determined. For CEE, a transition of m/z 142.1 → 87.1 was monitored.[6]
-
Sample Preparation:
-
Accurately weigh about 50 mg of the drug substance into a 50 mL volumetric flask.
-
Dissolve in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject 10 µL into the LC-MS/MS system.
-
Method Validation and Performance
The following table summarizes typical validation parameters for the analysis of genotoxic impurities, based on the referenced literature for CEE.
| Parameter | GC Method[5][7] | LC-MS/MS Method[6] |
| Limit of Detection (LOD) | ~0.5 ppm | ~0.17 ppm |
| Limit of Quantitation (LOQ) | ~1.5 ppm | 0.56 ppm |
| Linearity (r²) | > 0.99 | > 0.9985 |
| Accuracy (% Recovery) | 98 - 102% | 93.6 - 99.3% |
| Precision (% RSD) | < 5% | < 3% |
Workflow for Genotoxic Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of a potential genotoxic impurity in a pharmaceutical substance.
Caption: A generalized workflow for the analysis of genotoxic impurities.
References
- 1. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(2-chloroethoxy)tetrahydrofuran
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as 2-(2-chloroethoxy)tetrahydrofuran, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
2-(2-chloroethoxy)tetrahydrofuran is a chemical that combines the hazardous properties of tetrahydrofuran (THF) with the additional considerations of a chlorinated compound. As with THF, it is a flammable liquid and can form explosive peroxides over time when exposed to air and light. The presence of chlorine necessitates its classification as a halogenated hydrocarbon, requiring a specific waste stream to prevent the formation of toxic byproducts during incineration.
Immediate Safety and Disposal Protocol
1. Hazard Identification and Personal Protective Equipment (PPE):
Before handling 2-(2-chloroethoxy)tetrahydrofuran, it is crucial to recognize its primary hazards: flammability, potential for peroxide formation, and the risks associated with chlorinated hydrocarbons. Always wear appropriate PPE, including:
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Nitrile or other chemically resistant gloves
-
Work in a well-ventilated fume hood.
2. Peroxide Formation Prevention and Detection:
Ethers like 2-(2-chloroethoxy)tetrahydrofuran can form shock-sensitive and explosive peroxide crystals. To mitigate this risk:
-
Date all containers upon receipt and upon opening. [1]
-
Store in a cool, dark, and dry place, away from heat and ignition sources.
-
Do not store for prolonged periods. Opened containers should ideally be disposed of within six months.[1]
-
Visually inspect containers for crystal formation around the cap before handling. If crystals are present, do not move or open the container. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.[2]
-
Regularly test for the presence of peroxides using commercially available test strips.
3. Waste Collection and Segregation:
Proper segregation of chemical waste is critical.
-
Never dispose of 2-(2-chloroethoxy)tetrahydrofuran down the drain. [3]
-
Collect all waste containing this chemical in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "2-(2-chloroethoxy)tetrahydrofuran."
-
Do not mix halogenated waste with non-halogenated waste. [4] This is crucial for proper disposal and to avoid increased disposal costs.[4]
4. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Collect the absorbed material and any contaminated cleaning supplies in a sealed bag or container and dispose of it as halogenated hazardous waste.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
5. Disposal of Empty Containers:
Empty containers that held 2-(2-chloroethoxy)tetrahydrofuran must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Collect the first rinseate as halogenated hazardous waste. [3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Deface or remove the original label and dispose of the rinsed container as instructed by your EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of Tetrahydrofuran, the parent compound of 2-(2-chloroethoxy)tetrahydrofuran. These values should be considered as a baseline, with the understanding that the addition of the chloroethoxy group may alter some properties.
| Property | Value | Citation |
| Flash Point | -14.5 °C (5.9 °F) | [5] |
| Flammable Limits in Air | Lower: 2% Upper: 12% | [6] |
| Autoignition Temperature | 321 °C (609.8 °F) | [5] |
| Recommended Storage Time (Opened) | < 6 months | [1] |
| pH for Sewer Disposal (General) | 5.0 - 9.0 | [3] |
Experimental Protocol: Peroxide Detection
To ensure the safe handling of aged containers of 2-(2-chloroethoxy)tetrahydrofuran, a qualitative test for the presence of peroxides should be performed.
Materials:
-
Potassium iodide (KI) solution (10% in deionized water)
-
Glacial acetic acid
-
Sample of 2-(2-chloroethoxy)tetrahydrofuran
-
Small test tube or vial
Procedure:
-
In a fume hood, add 1 mL of the 2-(2-chloroethoxy)tetrahydrofuran sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the 10% KI solution.
-
Gently swirl the test tube.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides. A dark brown or reddish color suggests a high and dangerous concentration of peroxides.[2] If a positive result is observed, do not handle the container further and contact your EHS department for immediate disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-(2-chloroethoxy)tetrahydrofuran.
Caption: Disposal workflow for 2-(2-chloroethoxy)tetrahydrofuran.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
